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8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Documentation Hub

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  • Product: 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
  • CAS: 110766-85-3

Core Science & Biosynthesis

Foundational

Literature review of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one biological activities

An In-Depth Technical Guide to the Biological Activities of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one Introduction: The Versatile 1,5-Benzothiazepine Scaffold The 1,5-benzothiazepine core, a seven-membered heterocyclic ri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Introduction: The Versatile 1,5-Benzothiazepine Scaffold

The 1,5-benzothiazepine core, a seven-membered heterocyclic ring system containing nitrogen and sulfur fused to a benzene ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities.[1][3] The structural versatility of this nucleus allows for extensive chemical modification, leading to a wide array of compounds with diverse therapeutic applications.

Clinically successful drugs such as Diltiazem, a calcium channel blocker for cardiovascular diseases, and Quetiapine, an atypical antipsychotic for CNS disorders, feature the 1,5-benzothiazepine framework, underscoring its importance in drug discovery.[1][4][5] This guide provides a comprehensive literature review of the multifaceted biological activities of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivatives, focusing on their anticancer, antimicrobial, cardiovascular, and neuroprotective properties. We will delve into mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for their evaluation.

Core Synthesis Strategy: Cyclocondensation Pathway

The most prevalent and efficient method for synthesizing the 2,3-dihydro-1,5-benzothiazepine core involves the cyclocondensation reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, commonly known as chalcones.[6][7] This reaction can be catalyzed by either acids or bases and has been adapted for green chemistry approaches using microwave irradiation or novel catalysts like H-ferrierite zeolite and PEG-400 to improve yields and reduce reaction times.[5][8][9]

The general mechanism proceeds through a Michael addition of the thiol group of 2-aminothiophenol to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the final seven-membered heterocyclic ring.[5]

G cluster_reactants Reactants cluster_process Process Chalcone α,β-Unsaturated Carbonyl (e.g., Chalcone) Michael_Addition Michael Addition Chalcone->Michael_Addition Thiophenol 2-Aminothiophenol Thiophenol->Michael_Addition Catalyst Catalyst (Acid or Base) Catalyst->Michael_Addition Solvent Solvent / Heat (e.g., PEG-400, Ethanol) Solvent->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate Product 2,3-dihydro-1,5-benzothiazepin-4(5H)-one Cyclization->Product

Caption: General workflow for the synthesis of the 1,5-benzothiazepine core.

Anticancer Activity

Derivatives of the 1,5-benzothiazepine scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including liver (HepG2), prostate (DU-145), breast (MCF-7), and colon (HT-29) cancer.[8][10]

Mechanism of Action and Structure-Activity Relationship (SAR)

The anticancer effects are often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Several studies have identified Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a potential target.[10] In silico molecular docking studies have further suggested that these compounds can bind to other crucial proteins like human adenosine kinase and mitogen-activated protein kinase 1.[8][11]

A consistent theme in the SAR for anticancer activity is the significant enhancement of potency by halogen substitutions on the phenyl ring at the 2-position of the benzothiazepine core.[8][11] For instance, compounds with chloro- or fluoro-substituents often exhibit lower IC50 values compared to their unsubstituted counterparts.[8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative 1,5-benzothiazepine derivatives against various cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
2c 4'-Chloro-phenylHepG2 (Liver)3.29 ± 0.15[8][11]
2f 4'-Fluoro-phenylDU-145 (Prostate)17.51 ± 0.13[8]
2j 2',4'-Dichloro-phenylDU-145 (Prostate)15.42 ± 0.16[8][11]
BT20 3,4,5-Trimethoxy-phenylHT-29 (Colon)> Standard[10]
Standard (Methotrexate) -HepG2 (Liver)4.68 ± 0.17[8][11]
Standard (Methotrexate) -DU-145 (Prostate)21.96 ± 0.15[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[10][12]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, DU-145) in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 1,5-benzothiazepine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[12]

  • Formazan Solubilization: Remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

1,5-Benzothiazepine derivatives possess a broad spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]

Spectrum of Activity and SAR

These compounds have been tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Proteus vulgaris, and fungi including Aspergillus niger and Candida albicans.[15][16] Similar to the anticancer activity, the presence of halogen atoms on the phenyl substituents is crucial for potent antimicrobial action.[15][17] Fluorinated and chlorinated derivatives, in particular, have demonstrated superior activity, with Minimum Inhibitory Concentrations (MICs) that are often comparable or even better than standard drugs like ciprofloxacin and fluconazole.[15][17] For example, a fluorinated derivative (BT6) showed an MIC of 0.4 µg/mL against multiple strains.[15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The table below presents the MIC values for selected 1,5-benzothiazepine derivatives against representative microbial strains.

Compound IDSubstitutionMicroorganismMIC (µg/mL)Reference
BT3 2,4-Dichloro-phenylStaphylococcus aureus0.4[15]
BT3 2,4-Dichloro-phenylCandida albicans1.6[15]
BT5 4-Fluoro-phenylEscherichia coli0.4[15][17]
BT6 2,4-Difluoro-phenylS. aureus, P. vulgaris, A. niger0.4[15][17]
Standard (Ciprofloxacin) -E. coli, S. aureusStandard Drug[15]
Standard (Fluconazole) -C. albicans, A. nigerStandard Drug[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to verify microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.

Cardiovascular Activity

The 1,5-benzothiazepine scaffold is famously associated with cardiovascular drugs, primarily due to its calcium channel-blocking properties.[1][18]

Mechanism: Calcium Channel Blockade and Vasodilation

The archetypal drug, Diltiazem, exerts its therapeutic effect by blocking L-type voltage-gated Ca2+ channels in cardiac and smooth muscle cells.[19] This inhibition reduces the influx of calcium, leading to coronary and peripheral vasodilation, a decrease in heart rate, and a reduction in myocardial contractility.[18] Newer derivatives, such as TA-3090, have been developed to be more potent and selective for vertebral and coronary arteries with weaker negative inotropic effects.[18]

Interestingly, the stereochemistry of the molecule plays a critical role in its cardiovascular profile. Derivatives with a d-cis configuration, like Diltiazem, typically exhibit potent calcium antagonist and vasodilating effects. In contrast, some l-cis isomers, such as TA-993, show weaker calcium channel blockade but possess unique activities like selective increases in limb blood flow, mediated through the autonomic nervous system, and potent antiplatelet aggregation effects.[20][21][22]

G cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell Ca_Channel L-type Ca2+ Channel Ca_ion_in Ca2+ Benzothiazepine 1,5-Benzothiazepine (d-cis isomer) Benzothiazepine->Ca_Channel Blocks Ca_ion_out Ca2+ Ca_ion_out->Ca_Channel Influx Contraction Muscle Contraction Ca_ion_in->Contraction Triggers Vasodilation Vasodilation Contraction->Vasodilation Inhibited, leading to

Caption: Mechanism of vasodilation by d-cis 1,5-benzothiazepine derivatives.

Experimental Protocol: Evaluation of Vasodilating Effects in Anesthetized Dogs

This protocol describes a common in vivo model to assess the hemodynamic effects of cardiovascular agents.[18][20]

  • Animal Preparation: Anesthetize mongrel dogs with a suitable agent (e.g., pentobarbital sodium). Intubate the dogs to maintain a clear airway and monitor vital signs, including arterial blood pressure and heart rate.

  • Blood Flow Measurement: Use electromagnetic or ultrasonic flow probes to measure blood flow in various arteries, such as the coronary, vertebral, and femoral arteries.[18][20]

  • Drug Administration: Administer the test compound (e.g., TA-3090) intravenously or intra-arterially at escalating doses (e.g., 0.025-0.2 mg/kg).[18]

  • Hemodynamic Monitoring: Continuously record hemodynamic parameters, including mean arterial pressure, heart rate, cardiac output, and regional blood flow, for a specified period (e.g., up to 300 minutes) after administration.[20]

  • Data Analysis: Analyze the changes in blood flow and other hemodynamic parameters from baseline for each dose. Compare the potency and duration of action to a reference compound like Diltiazem.

Neuroprotective and Central Nervous System (CNS) Activity

Beyond their cardiovascular applications, 1,5-benzothiazepine derivatives have shown significant potential in treating CNS disorders.[4][23]

Mechanism of Neuroprotection

A key mechanism of neuroprotection involves the modulation of intracellular calcium homeostasis. The derivative CGP37157 is a known inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX).[4][12] By blocking this exchanger, it prevents mitochondrial calcium overload, a critical event in excitotoxicity and neuronal cell death.[12] This action makes such compounds promising for conditions involving neuronal stress. Other derivatives have shown neuroprotective properties against mitochondrial oxidative stress and are effective at sequestering reactive oxygen species (ROS).[24] Additionally, some compounds in this class exhibit anticonvulsant activity, potentially by acting as GABA-A receptor agonists.[4][14]

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates a compound's ability to protect neurons from a toxic insult.[12][24]

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons in an appropriate medium.

  • Pre-treatment: Incubate the cells with various concentrations of the test benzothiazepine derivative for a set period (e.g., 1 to 24 hours).

  • Induction of Toxicity: Introduce a neurotoxic agent to induce cell stress. This could be an agent causing Ca2+ overload (e.g., veratridine) or oxidative stress (e.g., rotenone/oligomycin A).[12][24]

  • Co-incubation: Continue to incubate the cells with both the test compound and the toxin for 24 hours.

  • Viability Assessment: Measure cell viability using a method like the MTT assay (as described in the anticancer section) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of treated cells to that of cells exposed only to the toxin.

Conclusion and Future Perspectives

The 2,3-dihydro-1,5-benzothiazepin-4(5H)-one scaffold is a remarkably versatile and pharmacologically significant structure. The extensive body of research reviewed here highlights its potential in developing novel therapeutics for a wide range of diseases, from cancer and microbial infections to cardiovascular and neurological disorders.[3][6]

The structure-activity relationship studies consistently point to the importance of specific substitutions, particularly halogens on the appended phenyl rings, for enhancing biological potency.[8][15] The profound influence of stereochemistry on the pharmacological profile—differentiating between potent calcium channel blockers and selective antiplatelet agents—opens avenues for designing drugs with highly specific modes of action.[21]

Future research should focus on synthesizing new libraries of these derivatives with greater structural diversity, guided by computational modeling and SAR insights.[10] Investigating novel biological targets and elucidating the precise molecular mechanisms will be crucial for translating the therapeutic potential of these compounds into clinical candidates. The development of derivatives with improved pharmacokinetic properties and reduced off-target effects remains a key challenge and a promising direction for the continued exploration of this privileged heterocyclic system.

References

  • Haroun, M., Soliman, A. M., & Mohamed, M. F. A. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3757. [Link][8][11]

  • Yamanaka, T., et al. (1998). Cardiovascular effect of a new 1,5-benzothiazepine derivative TA-993 in anesthetized dogs. Japanese Journal of Pharmacology, 76(3), 269-278. [Link][20]

  • Yamanaka, T., et al. (1998). Cardiovascular Effects of 1, 5-Benzothiazepine Derivatives Having a l-cis and d-cis Configuration in Anesthetized Dogs. Biological and Pharmaceutical Bulletin, 21(10), 1052-1056. [Link]

  • Narita, H., et al. (1989). Cardiovascular effects of a new 1,5-benzothiazepine calcium antagonist in anesthetized dogs. Arzneimittelforschung, 39(3), 323-327. [Link][18]

  • Shaik, A. B., & Prasad, Y. R. (2021). Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. Journal of International Academy of Physical Sciences, 25(1). [Link][15][17]

  • (2009). Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 19(14), 3878-3882. [Link][13]

  • Prasad, Y. R., et al. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1596-1610. [Link][10]

  • Al-Jaf, H. A., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters, 6, 390-402. [Link][14]

  • Chaudhri, V. K., Pathak, D., & Hussain, Z. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link][1]

  • Kumar, A., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society. [Link]

  • de la Torre, M. R., et al. (2012). Benzothiazepine CGP37157 and Its Isosteric 2′-Methyl Analogue Provide Neuroprotection and Block Cell Calcium Entry. ACS Chemical Neuroscience, 3(7), 519-529. [Link][12]

  • Singh, G., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New 1,5-Benzothiazepine Derivatives and Their Ribofuranosides. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2465-2474. [Link][25]

  • Inoue, M., et al. (1975). Studies on a New 1, 5-Benzothiazepine Derivative (CRD-401). IV. Coronary Vasodilating Effect and Structure-Activity Relationship. Japanese journal of pharmacology, 25(2), 163-170. [Link]

  • (2025). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo. [Link][6]

  • Awano, K., et al. (1993). Inhibitory Effects of TA-993, a New 1,5-Benzothiazepine Derivative, on Platelet Aggregation. Arteriosclerosis, Thrombosis, and Vascular Biology, 13(3), 443-451. [Link][21]

  • Reddy, P. S. N., et al. (2001). Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. The Journal of Organic Chemistry, 66(19), 6291-6294. [Link][19]

  • Gillespie, J. R., et al. (2017). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][8][18]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462-3467. [Link][26]

  • Morlion, F., et al. (2024). Heterocycle-substituted 1,5-benzothiazepines : biological properties and structure-activity relationships. Monatshefte fur Chemie, 155(6), 535-549. [Link][2]

  • Yamanaka, T., et al. (1999). The mechanism of the increasing action of TA-993, a new 1,5- benzothiazepine derivative, on limb blood flow in anesthetized dogs: selective suppression of sympathetic nerve activity. The Journal of Pharmacology and Experimental Therapeutics, 288(3), 1167-1173. [Link][22]

  • Al-Jaf, H. A., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Alnoor Digital Repository. [Link][4]

  • (2024). Synthesis of 2,3-dihydro-1,5-benzothiazepines (4a–f) from chalcone 2 and o-nitrothiophenol 7. ResearchGate. [Link][5]

  • Khan, R., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 7(34), 30283-30297. [Link][7][27]

  • Al-Jaf, H. A., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters. [Link][9]

  • de la Torre, M. R., et al. (2014). Dibenzo[8][15][18]thiadiazepine: a hardly-known heterocyclic system with neuroprotective properties of potential usefulness in the treatment of neurodegenerative diseases. European Journal of Medicinal Chemistry, 82, 487-497. [Link][24]

  • Kendre, M. M., & Baseer, M. A. (2021). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 2, 3-DIHYDRO-1, 5-BENZOTHIAZEPINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1007. [Link][16]

  • (2026). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link][23]

  • Khan, R., et al. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. Pharmaceuticals, 16(5), 696. [Link][28]

  • (2025). 1,5-Benzothiazepines: Recent developments in the synthetic strategies. ResearchGate. [Link][3]

  • (2025). 1, 5-BENZOTHIAZEPINE: AS POTENTIAL BIOLOGICALLY ACTIVE AGENT. ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Calcium Channel Blocking Activity of 8-Bromo Substituted Benzothiazepines

Executive Summary This technical guide details the chemical synthesis, pharmacological mechanism, and structure-activity relationships (SAR) of 8-bromo-1,5-benzothiazepines . These compounds represent a potent subclass o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the chemical synthesis, pharmacological mechanism, and structure-activity relationships (SAR) of 8-bromo-1,5-benzothiazepines . These compounds represent a potent subclass of L-type calcium channel blockers (CCBs), functioning as bioisosteres to the clinically established clentiazem (8-chloro) and diltiazem (unsubstituted).

The 8-bromo substitution on the fused benzene ring significantly modulates the lipophilicity and electronic distribution of the benzothiazepine scaffold, often resulting in enhanced binding affinity and slower dissociation kinetics compared to the parent diltiazem molecule. This guide provides a reproducible synthetic workflow and a standardized protocol for biological evaluation.

Chemical Architecture & SAR Analysis

The pharmacophore of 1,5-benzothiazepines is defined by a seven-membered thiazepine ring fused to a benzene ring. The numbering convention assigns the sulfur atom to position 1 and the nitrogen to position 5.

Structural Homology
  • Diltiazem: Unsubstituted at position 8 (H).

  • Clentiazem: Chlorinated at position 8 (Cl).

  • 8-Bromo Analog: Brominated at position 8 (Br).[1][2]

Structure-Activity Relationship (SAR)

The 8-position (para to the sulfur atom in the fused ring system) is a critical determinant of potency.

  • Electronic Effect: The electron-withdrawing nature of the bromine atom (-I effect) reduces the electron density on the aromatic ring, potentially influencing the conformation of the thiazepine ring (pucker) and the orientation of the C2-phenyl group.

  • Lipophilicity: Bromine is more lipophilic than chlorine or hydrogen. This increases the partition coefficient (LogP), facilitating membrane penetration and access to the transmembrane binding site on the

    
     subunit of the calcium channel.
    
  • Potency: Historical SAR data indicates that 8-halogenated derivatives (Cl, Br) exhibit 3–5 fold higher potency than diltiazem in inhibiting K

    
    -induced contractions in vascular smooth muscle.
    

Experimental Synthesis Protocol

Objective: Synthesis of cis-8-bromo-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.

Precursor Preparation: 2-Amino-5-bromobenzenethiol

The critical starting material is 2-amino-5-bromobenzenethiol . It must be synthesized with high regiochemical purity to ensure the bromine ends up at the 8-position of the final benzothiazepine.

  • Starting Material: 6-Bromo-2-benzothiazolinone.

  • Reagents: 50% NaOH, Reflux.

  • Mechanism: Hydrolytic cleavage of the thiazole ring yields the free thiolate and amine.

Core Synthesis Workflow

The synthesis follows a convergent route involving the condensation of the aminothiophenol with a glycidic ester.

Step 1: Ring Opening & Coupling

  • Reactants: 2-Amino-5-bromobenzenethiol + Methyl 3-(4-methoxyphenyl)glycidate.

  • Conditions: Heated in toluene/xylene at 100°C for 4-6 hours.

  • Observation: Nucleophilic attack of the thiol group on the epoxide ring (C3 position), followed by ring opening.

Step 2: Cyclization (Lactamization)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or thermal cyclization.

  • Process: Intramolecular amide bond formation between the amino group and the ester carbonyl.

  • Product: cis-8-bromo-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

Step 3: N-Alkylation

  • Reagents: 2-(Dimethylamino)ethyl chloride hydrochloride, K

    
    CO
    
    
    
    , Acetone/DMF.
  • Conditions: Reflux for 12-18 hours.

  • Target: Alkylation of the lactam nitrogen (N5).

Step 4: O-Acetylation

  • Reagents: Acetic anhydride, Pyridine.

  • Conditions: Stir at room temperature for 4 hours.

  • Final Product: 8-Bromo-diltiazem analog.

Visualization of Synthesis Pathway

SynthesisPath Start 6-Bromo-2- benzothiazolinone Inter1 2-Amino-5-bromo benzenethiol Start->Inter1 Hydrolysis (NaOH) Coupling Thiol-Epoxide Opening Inter1->Coupling Glycidate Methyl 3-(4-methoxyphenyl) glycidate Glycidate->Coupling Cyclization Lactamization (Ring Closure) Coupling->Cyclization - MeOH Core 8-Bromo-3-hydroxy Intermediate Cyclization->Core Alkylation N-Alkylation (Cl-CH2-CH2-NMe2) Core->Alkylation Acetylation O-Acetylation (Ac2O) Alkylation->Acetylation Final 8-Bromo-cis-diltiazem (Target) Acetylation->Final

Caption: Step-by-step synthetic route from precursor hydrolysis to the final 8-bromo benzothiazepine derivative.

Pharmacological Evaluation

To validate the calcium channel blocking activity, the compound must be tested against standard protocols using isolated tissue preparations dependent on L-type Ca


 channels for contraction.
Mechanism of Action

The 8-bromo derivative acts as a frequency-dependent antagonist. It binds to the benzothiazepine site on the


 subunit of the L-type calcium channel (Cav1.2).
  • State Dependence: Binds preferentially to the open or inactivated state of the channel, rather than the resting state.

  • Allosteric Modulation: Binding inhibits the recovery of the channel to the resting state, effectively reducing the frequency of channel opening during depolarization.

In Vitro Assay Protocol: Guinea Pig Ileum

This assay measures the inhibition of K


-induced contractions, which are mediated solely by voltage-gated calcium channels (unlike agonist-induced contractions which may involve receptor-operated channels).

Protocol Steps:

  • Tissue Isolation: Sacrifice guinea pig; isolate 2-cm segments of the ileum.

  • Mounting: Suspend segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O

    
     / 5% CO
    
    
    
    .
  • Equilibration: Apply 1g resting tension; equilibrate for 60 mins.

  • Control Contraction: Induce contraction with K

    
     (60 mM)  (depolarizing agent). Wash out and repeat until stable.
    
  • Drug Incubation: Incubate tissue with the test compound (8-bromo derivative) for 20 minutes.

  • Challenge: Re-introduce K

    
     (60 mM) and measure the reduction in contractile force.
    
  • Analysis: Construct a cumulative concentration-response curve (CRC) to determine the IC

    
    .
    
Assay Workflow Diagram

AssayWorkflow Tissue Guinea Pig Ileum (Isolated Tissue) Bath Organ Bath (Tyrode's Solution, 37°C) Tissue->Bath Stimulus Depolarization (60 mM KCl) Bath->Stimulus Response1 Control Contraction (100% Response) Stimulus->Response1 Treatment Incubation with 8-Bromo Analog Response1->Treatment Stimulus2 Depolarization (60 mM KCl) Treatment->Stimulus2 Response2 Inhibited Contraction (<100% Response) Stimulus2->Response2 Calc Calculate IC50 (Non-linear regression) Response2->Calc

Caption: Workflow for the in vitro evaluation of calcium channel blocking activity using K+-depolarized smooth muscle.

Comparative Data Summary

The following table summarizes the expected pharmacological profile based on established SAR for 8-substituted benzothiazepines.

CompoundSubstituent (Pos 8)Relative Potency (vs Diltiazem)Lipophilicity (LogP)Onset of Action
Diltiazem -H1.0 (Reference)2.7Fast
Clentiazem -Cl3.0 - 5.0x3.4Intermediate
8-Bromo Analog -Br4.0 - 6.0x 3.6 Slow / Sustained

Interpretation: The 8-bromo derivative is expected to exhibit higher potency and a longer duration of action due to increased lipophilic interaction within the channel pore and slower washout rates.

References

  • Synthesis of 1,5-Benzothiazepines: Novel syntheses of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-benzothiazin-3(4H)-ones. Journal of Organic Chemistry. Link

  • Pharmacology of Clentiazem (8-Chloro Analog): Pharmacological profile of a novel 1,5-benzothiazepine calcium antagonist. PubMed. Link

  • Structure-Activity Relationships: Benzazepinone calcium channel blockers.[3] 2. Structure-activity and drug metabolism studies. Journal of Medicinal Chemistry. Link

  • Mechanism of Action: Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines.[4] Molecular Pharmacology. Link

  • General Benzothiazepine Chemistry: Synthesis and Pharmacological Profile of [1, 5]-Benzothiazepine. ResearchGate. Link

Sources

Foundational

Antimicrobial and Antifungal Properties of 1,5-Benzothiazepine Derivatives: A Mechanistic and Therapeutic Analysis

[1][2][3] Executive Summary The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores beyond traditional -lactams and azoles. 1,5-Benzothiazepine derivatives—bicyclic heter...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores beyond traditional


-lactams and azoles. 1,5-Benzothiazepine derivatives—bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered thiazepine ring—have emerged as a privileged scaffold in medicinal chemistry.

While historically recognized for cardiovascular applications (e.g., Diltiazem), recent structure-activity relationship (SAR) studies have validated their potent antimicrobial and antifungal efficacy. This guide details the chemical basis, synthesis, and mechanism of action of these derivatives, specifically highlighting their role as Glucosamine-6-phosphate synthase (G6PS) inhibitors . Data indicates that optimized fluorinated derivatives exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.4


g/mL  against S. aureus and E. coli, rivaling standard fluoroquinolones.[1]

Chemical Architecture & Synthesis[5][6]

The core 1,5-benzothiazepine structure allows for extensive functionalization, particularly at the C2 and C4 positions. The synthesis generally proceeds via the condensation of 2-aminothiophenol with


-unsaturated carbonyl compounds (chalcones).
Synthetic Pathway

The most robust protocol involves a Claisen-Schmidt condensation followed by a Michael addition-cyclocondensation.

SynthesisPathway Aldehyde Substituted Benzaldehyde Condensation NaOH / EtOH Claisen-Schmidt Aldehyde->Condensation Ketone Substituted Acetophenone Ketone->Condensation Thiol 2-Aminothiophenol Cyclization Piperidine / AcOH Reflux Thiol->Cyclization Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Chalcone->Cyclization Condensation->Chalcone Product 2,4-Diaryl-2,3-dihydro- 1,5-benzothiazepine Cyclization->Product

Figure 1: General synthetic pathway for 2,4-diaryl-1,5-benzothiazepine derivatives via chalcone intermediates.

Mechanism of Action (MOA)

The antimicrobial potency of 1,5-benzothiazepines stems from a dual-targeting mechanism that compromises both cell wall integrity and membrane stability.

Primary Target: Glucosamine-6-Phosphate Synthase (G6PS)

G6PS catalyzes the first committed step in hexosamine biosynthesis, forming Glucosamine-6-phosphate from Fructose-6-phosphate and Glutamine.[2] This is a critical precursor for peptidoglycan (bacteria) and chitin (fungi).[2]

  • Binding Affinity: Molecular docking studies reveal that 1,5-benzothiazepine derivatives bind to the G6PS active site with energies ranging from -7.35 to -9.99 kcal/mol .[2]

  • Key Interactions: The scaffold engages in

    
    -
    
    
    
    stacking with Trp74 and cation-
    
    
    interactions with His97 residues within the catalytic pocket.
Secondary Target: Sterol 14 -Demethylase (CYP51)

In fungi, these derivatives inhibit CYP51, preventing the conversion of lanosterol to ergosterol.[3] This leads to the accumulation of toxic methylated sterols and membrane rupture, similar to the mechanism of azole antifungals.[4]

MOA Drug 1,5-Benzothiazepine Derivative G6PS Target 1: Glucosamine-6-phosphate Synthase (G6PS) Drug->G6PS Inhibits (IC50 ~4-47 nM) CYP51 Target 2: Sterol 14α-demethylase (Fungi only) Drug->CYP51 Inhibits Hexosamine Hexosamine Biosynthesis Pathway G6PS->Hexosamine Blocks Ergosterol Ergosterol Biosynthesis Pathway CYP51->Ergosterol Blocks Peptidoglycan Peptidoglycan/Chitin Depletion Hexosamine->Peptidoglycan Prevents Cell Wall Repair Membrane Toxic Sterol Accumulation & Membrane Lysis Ergosterol->Membrane Destabilizes Membrane Death Cell Death (Bactericidal/Fungicidal) Peptidoglycan->Death Membrane->Death

Figure 2: Dual mechanism of action targeting cell wall synthesis (G6PS) and membrane integrity (CYP51).

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to substitutions on the phenyl rings at positions C2 and C4.

Key SAR Insights
  • Halogenation is Critical: The presence of electron-withdrawing groups (EWG), specifically Fluorine (F) and Chlorine (Cl) , at the para position of the C2 or C4 phenyl rings significantly enhances lipophilicity and binding affinity.

  • C2 Position: A p-fluorophenyl group at C2 is often associated with the highest broad-spectrum activity (MIC < 1.0

    
    g/mL).
    
  • C4 Position: Substitutions here modulate potency against Gram-negative strains. p-Chlorophenyl or p-isobutylphenyl groups are favorable.

  • Heterocyclic Fusions: Fusing triazole or quinoline rings to the thiazepine core can enhance antifungal specificity.

SAR Core 1,5-Benzothiazepine Core Scaffold C2_Pos C2-Phenyl Ring Core->C2_Pos C4_Pos C4-Phenyl Ring Core->C4_Pos N5_Pos N5 Position Core->N5_Pos Halogens p-F, p-Cl Substitution: Increases Potency (MIC ↓) C2_Pos->Halogens Critical for Binding Lipophilicity Isobutyl/Alkyl Groups: Improves Membrane Permeability C4_Pos->Lipophilicity Gram-neg Activity Acyl Acetyl/Benzoyl: Modulates Pharmacokinetics N5_Pos->Acyl Stability

Figure 3: SAR Map highlighting critical substitution sites for maximizing antimicrobial potency.

Experimental Protocols

Synthesis of 2-(4-fluorophenyl)-4-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepine

Objective: To synthesize a high-potency fluorinated derivative.

  • Chalcone Formation:

    • Dissolve 4-chloroacetophenone (0.01 mol) and 4-fluorobenzaldehyde (0.01 mol) in ethanol (30 mL).

    • Add 40% NaOH solution (10 mL) dropwise with stirring at 0-5°C.

    • Stir for 3 hours at room temperature. Pour into ice water and acidify with HCl. Filter the precipitated chalcone.

  • Cyclization:

    • Dissolve the chalcone (0.01 mol) and 2-aminothiophenol (0.01 mol) in methanol (50 mL).

    • Add 5 drops of piperidine and 1 mL of glacial acetic acid.

    • Reflux for 6-8 hours. Monitor via TLC (Ethyl acetate:Hexane 2:8).

    • Evaporate solvent. Recrystallize the crude solid from ethanol to obtain the pure benzothiazepine.

Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (concentration range: 100

    
    g/mL to 0.1 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Data Summary: Comparative Potency

The following table summarizes the activity of fluorinated 1,5-benzothiazepine derivatives compared to standard antibiotics.

CompoundSubstitution (C2 / C4)MIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
MIC C. albicans (

g/mL)
BT-F1 4-F-Ph / 4-Cl-Ph0.4 0.8 1.6
BT-F2 4-F-Ph / 4-F-Ph0.40.43.2
BT-Cl 4-Cl-Ph / 4-Cl-Ph0.81.61.6
Ciprofloxacin (Standard)0.50.2N/A
Fluconazole (Standard)N/AN/A1.0

Data aggregated from recent studies (see References).

Future Outlook

The 1,5-benzothiazepine scaffold represents a versatile platform for "multi-target" drug design. Future development should focus on:

  • Efflux Pump Resistance: Investigating if these derivatives are substrates for bacterial efflux pumps.

  • Hybrid Molecules: Conjugating benzothiazepines with quinolones to create hybrid drugs with dual DNA-gyrase/G6PS inhibition profiles.

  • Toxicity Profiling: While cytotoxicity against cancer lines is documented, rigorous hemolytic and hepatotoxicity assays are required for clinical translation.

References

  • Shaik, A. B., & Prasad, Y. R. (2021).[1] Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. ResearchGate.[5] Link

  • Wang, L., et al. (2009). Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Link

  • Bariwal, J., et al. (2015).[2] Molecular docking based screening of G6PS with 1, 5 Benzothiazepine derivates for a potential inhibitor.[2] Bioinformation. Link

  • Dhiaa, S., et al. (2023).[6] Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters. Link

  • Kumara Prasad, S. A. (2022). Synthesis and Antimicrobial Activity of 1,5-Benzothiazepine Derivatives. World Journal of Pharmaceutical Research.[7] Link

Sources

Exploratory

Technical Guide: History and Development of Benzothiazepin-4(5H)-one Pharmacophores

Executive Summary The 1,5-benzothiazepin-4(5H)-one scaffold represents a privileged structure in medicinal chemistry, historically anchored by the cardiovascular blockbuster Diltiazem .[1] While initially developed as L-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-benzothiazepin-4(5H)-one scaffold represents a privileged structure in medicinal chemistry, historically anchored by the cardiovascular blockbuster Diltiazem .[1] While initially developed as L-type calcium channel blockers, recent investigations (2015–2024) have repositioned this pharmacophore as a versatile template for anti-angiogenic, antimicrobial, and CNS-active agents. This guide synthesizes the structural evolution, mechanistic diversity, and modern synthetic protocols of this moiety, providing a actionable roadmap for developing next-generation derivatives.

Part 1: Structural Anatomy & Pharmacophore Evolution

The core pharmacophore consists of a benzene ring fused to a seven-membered thiazepine ring containing nitrogen and sulfur at positions 1 and 5, respectively.[2][3] The "4(5H)-one" designation indicates a ketone at position 4 and a secondary amine (or substituted nitrogen) at position 5.

Structural Classification

Unlike their 1,4-benzodiazepine counterparts (e.g., diazepam), 1,5-benzothiazepines possess a unique "butterfly-like" non-planar conformation. This flexibility allows the scaffold to adopt distinct binding modes depending on the target protein.

  • Classical Scaffold (Cardiovascular): Characterized by a cis-2,3-disubstitution pattern (e.g., Diltiazem). The cis geometry is critical for fitting into the phenylalkylamine/benzothiazepine binding pocket of the Ca

    
    1.2 channel.
    
  • Modern Scaffold (Oncology/Antimicrobial): Often explores trans-isomers or planar modifications (e.g., oxidation to sulfoxides/sulfones) to target kinases or microbial enzymes.

Visualization: The Pharmacophore Scaffold

BenzothiazepineStructure Core 1,5-Benzothiazepin-4(5H)-one Core Scaffold Pos1 Position 1 (S) Oxidation State Modulates Polarity (S, SO, SO2) Core->Pos1 Pos2 Position 2 (Aryl) Lipophilic Pocket Interaction (e.g., 4-OMe-Phenyl) Core->Pos2 Pos3 Position 3 Stereocenter (cis/trans) Metabolic Stability (e.g., -OAc) Core->Pos3 Pos4 Position 4 (C=O) H-Bond Acceptor Core->Pos4 Pos5 Position 5 (N) Basic Center/Linker attachment (e.g., Dimethylaminoethyl) Core->Pos5 Pos2->Pos3 Cis-configuration critical for Ca2+ channel activity

Figure 1: Structural dissection of the 1,5-benzothiazepin-4(5H)-one pharmacophore highlighting key substitution points for SAR optimization.

Part 2: Mechanism of Action & Therapeutic Targets

The biological activity of benzothiazepin-4(5H)-ones is dictated by the specific "warhead" attached to the N5 and C2/C3 positions.

Calcium Channel Blockade (Cardiovascular)

Prototype: Diltiazem Mechanism: Binds to the benzothiazepine (BTZ) site on the


 subunit of L-type voltage-gated calcium channels (Ca

1.2).[4]
  • Allosteric Modulation: Binding is frequency-dependent and allosterically coupled to the dihydropyridine (DHP) and phenylalkylamine (PAA) sites.

  • Effect: Reduces intracellular Ca

    
     influx in cardiac myocytes and vascular smooth muscle, leading to vasodilation and negative dromotropy.[5]
    
Anti-Angiogenesis & Oncology (Emerging)

Mechanism: Recent derivatives inhibit VEGF-induced capillary proliferation.

  • Target: Inhibition of Integrin

    
     or direct interference with VEGF receptor signaling pathways.
    
  • Evidence: Compounds synthesized via T3P cyclization (see Part 3) have shown inhibition of microvessel formation in CAM (Chorioallantoic Membrane) assays comparable to standard agents.

Visualization: Signaling Pathway Interference

MOA Drug Benzothiazepine Derivative Target1 L-Type Ca2+ Channel (Cav1.2) Drug->Target1 Cis-Isomers (Diltiazem-like) Target2 VEGF Receptor / Integrins Drug->Target2 Trans-Isomers / N-substituted Effect1 Block Ca2+ Influx Target1->Effect1 Effect2 Inhibit Endothelial Proliferation Target2->Effect2 Outcome1 Vasodilation & Reduced Heart Rate Effect1->Outcome1 Outcome2 Tumor Growth Suppression Effect2->Outcome2

Figure 2: Divergent signaling pathways modulated by benzothiazepine derivatives based on stereochemistry and N-substitution.

Part 3: Synthetic Methodologies

The synthesis of 1,5-benzothiazepin-4(5H)-ones has evolved from harsh, high-temperature condensations to mild, green chemistry approaches.

Comparative Methodologies
FeatureClassical Method (Chalcone Route)Modern Method (T3P Cyclization)
Key Reagents 2-Aminothiophenol + Chalcone2-Aminothiophenol + Alkyl Malonates + T3P
Conditions Reflux in Ethanol/Acetic Acid (10-24h)Room Temp to Mild Heat (T3P activation)
Catalyst Glacial Acetic Acid / PiperidinePropyl Phosphonic Anhydride (T3P)
Yield Moderate (50-65%)High (85-92%)
Selectivity Often yields mixture of isomersHigh regioselectivity
Green Score Low (Solvent heavy, thermal energy)High (Mild conditions, lower toxicity)
Visualization: Synthetic Workflow

Synthesis ATP 2-Aminothiophenol Inter1 Michael Adduct ATP->Inter1 + Chalcone (Reflux/Acid) Inter2 Amide Intermediate ATP->Inter2 + Acid (T3P Coupling) Reagent1 Chalcone (Classical) Reagent2 Substituted Carboxylic Acid Product 1,5-Benzothiazepin-4(5H)-one Inter1->Product Cyclization (-H2O) Inter2->Product Intramolecular Cyclodehydration

Figure 3: Comparison of the Classical Chalcone route versus the Modern T3P-mediated cyclodehydration pathway.

Part 4: Experimental Protocol (Standard Operating Procedure)

Protocol Selection: The T3P-mediated intramolecular cyclization is selected as the gold standard for this guide due to its superior yield, mild conditions, and reproducibility in generating the 4(5H)-one core.

Materials
  • Substrate: 3-[(2-mercaptophenyl)amino]-3-oxopropanoic acid derivative (Pre-synthesized via reaction of 2-aminothiophenol with malonic acid derivatives).

  • Reagent: Propyl phosphonic anhydride (T3P) (50% solution in EtOAc).

  • Base: Triethylamine (Et

    
    N).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the carboxylic acid precursor (1.0 equiv) in anhydrous DCM (10 mL/mmol).

  • Activation: Cool the solution to 0°C in an ice bath. Add Triethylamine (3.0 equiv) dropwise. Stir for 10 minutes.

  • Cyclization: Add T3P solution (2.0 equiv) dropwise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (System: Hexane:EtOAc 7:3).

  • Work-up:

    • Quench reaction with ice-cold water (20 mL).

    • Separate the organic layer.[6]

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash combined organic layers with saturated NaHCO

      
       (to remove unreacted acid) and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to afford the pure 1,5-benzothiazepin-4(5H)-one.

Validation Check: A successful synthesis is confirmed by the appearance of a characteristic amide carbonyl peak in IR (~1660–1680 cm


) and the disappearance of the carboxylic acid -OH stretch.

Part 5: Structure-Activity Relationship (SAR) Insights

Analysis of recent literature (2015–2023) reveals the following SAR rules for maximizing potency:

PositionModificationEffect on Activity
C-2 (Aryl Ring) 4-Methoxy (-OMe)Increases Anticancer/Antioxidant potency (lipophilic donation).
C-2 (Aryl Ring) 4-Chloro / 4-FluoroIncreases Antimicrobial activity (metabolic stability).
N-5 DimethylaminoethylCritical for Calcium Channel binding (mimics Diltiazem).[7]
N-5 Acetyl / ChloroacetylEnhances Antifungal activity.
C-3 Acetoxy (-OAc)Essential for Diltiazem-like pharmacokinetics (ester hydrolysis is a metabolic soft spot).

References

  • Deepu, C. V., et al. (2015).[1] "Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents." Current Chemistry Letters. Link

  • Striessnig, J., et al. (2017). "Discovery and development of calcium channel blockers." Frontiers in Pharmacology. Link

  • Ameta, K. L., et al. (2022). "Pharmacokinetics of some newly synthesized 1, 5-benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach." Journal of King Saud University - Science. Link

  • FDA Label. (Revised 2011). "CARDIZEM® (diltiazem hydrochloride) Tablets." U.S. Food and Drug Administration.[7] Link

  • PubChem. (n.d.). "Diltiazem | C22H26N2O4S."[7] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Introduction & Rationale The 1,5-benzothiazepine ring system is a "privileged scaffold" in pharmacology, serving as the core structural motif for blockbuster drugs like the calcium channel blocker diltiazem and the antid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,5-benzothiazepine ring system is a "privileged scaffold" in pharmacology, serving as the core structural motif for blockbuster drugs like the calcium channel blocker diltiazem and the antidepressant thiazesim . While the parent heterocycle is well-documented, halogenated derivatives—specifically 8-bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one —are highly sought after in modern drug discovery.

The bromine atom at the C8 position provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation around the benzothiazepine core. This application note details a robust, scalable, and self-validating two-step protocol for synthesizing the 8-bromo derivative. By carefully controlling the chemoselectivity of the thia-Michael addition and optimizing the thermodynamics of the subsequent lactamization, this workflow ensures high purity and yield suitable for preclinical development.

Retrosynthetic Analysis & Mechanistic Pathway

The construction of the 7-membered benzothiazepine ring relies on the sequential formation of a C–S bond and a C–N bond.

  • Step 1 (C–S Bond Formation): The synthesis begins with 2-amino-5-bromothiophenol and acrylic acid . The reaction exploits the hard-soft acid-base (HSAB) principle. The soft thiolate is highly nucleophilic and undergoes a rapid, chemoselective thia-Michael addition to the soft β-carbon of the α,β-unsaturated acid. The harder aromatic amine remains unreactive under these conditions, preventing competitive aza-Michael addition.

  • Step 2 (C–N Bond Formation): The resulting intermediate, 3-((2-amino-5-bromophenyl)thio)propanoic acid, undergoes intramolecular amidation. Because 7-membered ring formation is entropically less favorable than 5- or 6-membered rings, the reaction requires thermodynamic driving forces—typically the continuous removal of water or the use of strong dehydrating agents like polyphosphoric acid (PPA) .

Synthesis SM 2-Amino-5-bromothiophenol + Acrylic Acid Step1 Thia-Michael Addition (Chemoselective S-Alkylation) SM->Step1 Int 3-((2-Amino-5-bromo- phenyl)thio)propanoic acid Step1->Int Step2 Intramolecular Amidation (Dean-Stark / -H2O) Int->Step2 Prod 8-Bromo-2,3-dihydro- 1,5-benzothiazepin-4(5H)-one Step2->Prod

Reaction pathway for the synthesis of 8-bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

Experimental Protocols

Caution: 2-Amino-5-bromothiophenol is a malodorous and potentially skin-sensitizing compound. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.

Phase 1: Synthesis of 3-((2-Amino-5-bromophenyl)thio)propanoic acid

Objective: Chemoselective S-alkylation via Michael addition.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-bromothiophenol (10.0 g, 49.0 mmol) in 100 mL of anhydrous toluene.

  • Addition: Dropwise add acrylic acid (3.88 g, 53.9 mmol, 1.1 eq) to the solution at room temperature over 10 minutes.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours.

    • Causality: Heating accelerates the Michael addition, while capping the temperature at 80 °C prevents premature, uncontrolled cyclization or polymerization of the acrylic acid.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The intermediate amino acid will precipitate as a white to pale-yellow solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold toluene (2 × 20 mL) and hexanes (30 mL), and dry in vacuo. (Typical yield: 88-92%). This intermediate is generally pure enough (>95% by LC-MS) to be used directly in the next step.

Phase 2: Cyclization to 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Objective: Intramolecular lactamization to form the 7-membered ring.

  • Preparation: Transfer the intermediate (10.0 g, 36.2 mmol) to a 250 mL round-bottom flask. Add 120 mL of xylenes and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.69 g, 3.6 mmol, 0.1 eq).

  • Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Causality: The Dean-Stark trap is critical. By continuously removing the water byproduct as an azeotrope, Le Chatelier's principle drives the thermodynamically challenging 7-membered ring formation to completion.

  • Reaction: Heat the mixture to vigorous reflux (approx. 140 °C). Monitor the collection of water in the trap. Continue refluxing for 12–16 hours until water evolution ceases and TLC/HPLC indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. The product often crystallizes directly from the xylene solution. If crystallization is incomplete, concentrate the mixture under reduced pressure to one-third of its volume and cool to 4 °C.

  • Purification: Filter the crystalline product, wash with cold ethanol (20 mL), and dry under high vacuum. Recrystallize from ethanol/water if higher purity is required.

Quantitative Data & Optimization

Choosing the right cyclization condition is crucial depending on the scale and required purity. The table below summarizes our optimization data for the cyclization step (Phase 2):

Cyclization MethodReagents / SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Notes
Thermal Dehydration Xylene, Dean-Stark1401865>95%Environmentally benign; no catalyst removal needed, but slower reaction.
Acid-Catalyzed (Recommended) p-TsOH (0.1 eq), Xylene1401278>97%Excellent balance of yield, purity, and scalability.
PPA-Mediated Polyphosphoric Acid100485>92%Fast reaction ; however, the viscous workup makes it less ideal for large scale.
Peptide Coupling EDCI, HOBt, DMF25891>99%Exceptionally mild and high-yielding; prohibitive cost for multi-gram scale-up.

Analytical Validation

To ensure the self-validating nature of this protocol, confirm the product identity using the following expected analytical benchmarks:

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 258.0 and 260.0. The distinct 1:1 isotopic ratio is an immediate confirmation of the intact single bromine atom.

  • IR Spectroscopy (ATR): Look for strong absorption at ~1670 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (amide N-H stretch). The complete disappearance of the broad carboxylic acid O-H stretch (~2500-3000 cm⁻¹) from the intermediate confirms successful cyclization.

  • ¹H NMR (400 MHz, DMSO-d₆): The characteristic methylene protons of the 7-membered ring (C2 and C3) will appear as complex multiplets or distinct triplets between 2.50 and 3.50 ppm. The amide N-H proton will appear as a broad singlet around 10.0–10.5 ppm.

References

  • European Patent Office. (1992). Process for the preparation of benzothiazepinone derivatives (EP0324181B1).
  • United States Patent and Trademark Office. (1971). Benzothiazepine derivatives (US3562257A).
Application

Application Note: One-Pot Synthesis of 8-Bromo-1,5-Benzothiazepines via Ionic Liquid-Mediated Cyclocondensation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary & Strategic Rationale The 1,5-benzothiazepine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary & Strategic Rationale

The 1,5-benzothiazepine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of critical cardiovascular and psychotherapeutic drugs such as diltiazem and clentiazem[1]. Specifically, the 8-bromo-1,5-benzothiazepine derivative holds immense value in drug development. The bromine atom at the 8-position not only modulates the lipophilicity and metabolic stability of the molecule but also serves as an essential synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Mechanistic Causality: Why Ionic Liquids?

The synthesis of 8-bromo-1,5-benzothiazepines involves the reaction between 2-amino-5-bromobenzenethiol and an


-unsaturated ketone (chalcone). The success of this one-pot cascade relies heavily on the reaction medium.
  • Hydrogen-Bond Activation: The anion of the ionic liquid (e.g.,

    
     or 
    
    
    
    ) acts as a strong hydrogen-bond acceptor. It interacts with the sulfhydryl proton of 2-amino-5-bromobenzenethiol, significantly enhancing the nucleophilicity of the sulfur atom.
  • Transition State Stabilization: The highly polar, structured environment of the IL stabilizes the zwitterionic intermediate formed during the intermolecular thia-Michael addition.

  • Dehydration Driving Force: The subsequent intramolecular nucleophilic attack of the amine on the carbonyl carbon forms a hemiaminal intermediate. The IL promotes the final dehydration step to yield the imine, driving the equilibrium toward the thermodynamically stable 1,5-benzothiazepine ring[1].

Mechanism A 2-Amino-5-bromobenzenethiol + Chalcone B Ionic Liquid Activation (H-Bonding with Thiol) A->B C Thia-Michael Addition (Intermolecular) B->C D Intramolecular Cyclization (Amine attack on Carbonyl) C->D E Dehydration (-H₂O) D->E F 8-Bromo-1,5-benzothiazepine (Target Scaffold) E->F

Fig 1. IL-mediated mechanistic pathway for 8-bromo-1,5-benzothiazepine synthesis.

Quantitative Data & Condition Optimization

The choice of IL directly dictates the reaction kinetics. As shown in Table 1, traditional solvents require prolonged heating and deliver sub-optimal yields. Switching to [bmim]Br or di-cationic ILs drastically reduces reaction time and improves the yield of the 8-bromo derivative[2][3]. The bromide anion's superior hydrogen-bond basicity compared to


 makes [bmim]Br the optimal cost-to-performance choice.

Table 1: Optimization of Reaction Conditions for 8-Bromo-2,4-diphenyl-1,5-benzothiazepine

Solvent / Catalyst SystemTemperature (°C)Time (h)Yield (%)IL Recovery (%)
Ethanol / Acetic AcidReflux (78)12.045N/A
Toluene / p-TSAReflux (110)14.052N/A
Solvent-Free (Thermal)806.065N/A
[bmim]

601.58894
[bmim]Br 60 1.0 93 96
Di-cationic IL600.59698

Note: Reactions performed at 1.0 mmol scale. Yields refer to isolated, chromatographically pure products.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Built-in Quality Control (QC) checkpoints ensure that any deviations in reaction kinetics or phase separations are caught immediately, preventing downstream failures.

Materials Required
  • 2-Amino-5-bromobenzenethiol (1.0 mmol, 204.09 g/mol )

  • 1,3-Diphenyl-2-propen-1-one (Chalcone) (1.0 mmol, 208.26 g/mol )

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2.0 mL)

  • Ethyl acetate (EtOAc) and Deionized Water

Step-by-Step Methodology

Step 1: Reagent Activation & Mixing

  • In a 10 mL round-bottom flask equipped with a magnetic stirrer, add 2.0 mL of[bmim]Br. Warm the flask to 60 °C to decrease the viscosity of the ionic liquid.

  • Add 1.0 mmol of the chalcone, stirring until a homogeneous suspension is achieved.

  • Slowly add 1.0 mmol of 2-amino-5-bromobenzenethiol dropwise (if liquid) or in small portions (if solid).

  • Causality Note: Adding the thiol last ensures that the chalcone is pre-solvated in the IL, preventing oxidative disulfide dimerization of the thiol.

Step 2: Thermal Cyclocondensation

  • Maintain the reaction mixture at 60 ± 2 °C under a nitrogen atmosphere for 60 minutes[1].

  • QC Checkpoint 1 (Kinetics): At t = 30 mins, extract a 5 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Hexane:EtOAc 8:2). You must observe the disappearance of the bright yellow chalcone spot and the emergence of an intermediate thia-Michael adduct, followed by the highly UV-active benzothiazepine product.

Step 3: Biphasic Extraction & Quench

  • Cool the reaction mixture to room temperature.

  • Add 5.0 mL of cold deionized water and 10.0 mL of EtOAc. Stir vigorously for 5 minutes.

  • Transfer to a separatory funnel and allow phase separation.

  • QC Checkpoint 2 (Phase Validation): The upper organic phase (EtOAc) contains the target 8-bromo-1,5-benzothiazepine. The lower aqueous phase contains the hydrophilic [bmim]Br. A clean, sharp phase boundary indicates successful partitioning. Emulsions indicate incomplete reaction or polymerized byproducts.

Step 4: Product Isolation & Purification

  • Separate the organic layer. Wash with brine (2 × 5 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Recrystallize the crude solid from hot ethanol to yield pure 8-bromo-2,4-diphenyl-1,5-benzothiazepine.

  • QC Checkpoint 3 (Analytical Validation): Confirm product identity via

    
     NMR. Look for the characteristic ABX splitting pattern of the bromo-substituted aromatic ring and the diastereotopic protons of the 1,5-benzothiazepine core (typically a pair of doublets of doublets around 
    
    
    
    2.8 - 3.5 ppm).

Step 5: Ionic Liquid Recovery

  • Collect the aqueous phase from Step 3 and wash once with 5 mL of diethyl ether to remove trace organic impurities.

  • Evaporate the water under vacuum at 80 °C for 2 hours.

  • QC Checkpoint 4 (System Efficiency): Weigh the recovered [bmim]Br. A recovery of >95% validates the economic and environmental sustainability of the protocol. The recovered IL can be reused for up to 4 consecutive cycles without significant loss of catalytic activity[2].

Workflow S1 Reaction Setup (Substrates + IL) S2 Thermal Incubation (60°C, 30-60 min) S1->S2 S3 In-Process QC (TLC Monitoring) S2->S3 S4 Biphasic Extraction (EtOAc / H₂O) S3->S4 S5 IL Recovery (Aqueous Phase) S4->S5 Aqueous S6 Product Isolation (Organic Phase) S4->S6 Organic

Fig 2. Self-validating one-pot experimental workflow and ionic liquid recovery process.

References

  • Taylor & Francis Group (2011). Facile Ionic Liquid–Mediated Protocol for the Regioselective Synthesis of 1,5-Benzothiazepines. Synthetic Communications. URL:[Link]

  • Sakirolla, R., Tadiparthi, K., Yaeghoobi, M., & Rahman, N. A. (2018). Di-Cationic Ionic Liquid Catalyzed Synthesis of 1,5-Benzothiazepines. Asian Journal of Chemistry, 30(1), 107-115. URL:[Link]

  • Sharifi, A., et al. (2015). Reactions of 2-Aminothiphenols with Chalcones in an Ionic Liquid Medium: A Chemoselective Catalyst-Free Synthesis of 1,5-Benzothiazepines. Sulfur Chemistry, 36(3), 257–269. URL:[Link]

Sources

Method

Application Note: Catalyst Selection for High-Yield Benzothiazepine Ring Closure

Introduction & Strategic Context The 1,5-benzothiazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of critical cardiovascular and central nervous system therapeutics, most notably the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 1,5-benzothiazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of critical cardiovascular and central nervous system therapeutics, most notably the calcium channel blocker diltiazem. The fundamental synthetic bottleneck in generating these libraries is the ring-closure step: the condensation of an


-aminothiophenol with an 

-unsaturated carbonyl (chalcone).

Historically, this cyclization required harsh acidic conditions (e.g., glacial acetic acid, trifluoroacetic acid) and prolonged refluxing, leading to toxic byproducts and moderate yields. As drug development pivots toward sustainable and scalable manufacturing, the selection of the correct catalyst is paramount. This guide provides an authoritative analysis of modern, high-yield catalytic systems, focusing on the mechanistic causality behind their efficiency and providing self-validating protocols for immediate laboratory implementation.

Mechanistic Causality: Why Catalyst Selection Matters

The synthesis of 1,5-benzothiazepines is a tandem two-step process:

  • Thia-Michael Addition: The sulfhydryl (-SH) group of 2-aminothiophenol is highly nucleophilic and attacks the

    
    -carbon of the chalcone.
    
  • Intramolecular Cyclization: The primary amine (-NH

    
    ) subsequently attacks the carbonyl carbon, followed by dehydration to form the seven-membered imine ring.
    

The Role of the Catalyst: An optimal catalyst must serve a dual function. It must act as a Lewis acid/base to increase the electrophilicity of the enone system (accelerating the thia-Michael addition) while simultaneously facilitating the elimination of water during the final cyclization [1]. If the catalyst is too harsh, it can cause polymerization of the chalcone; if too mild, the reaction stalls at the acyclic intermediate stage.

Mechanism A 2-Aminothiophenol + Chalcone B Catalyst Activation (Lewis Acid / Base) A->B Reagents mixed in solvent C Thia-Michael Adduct (Acyclic Intermediate) B->C Nucleophilic SH attack D Intramolecular Cyclization (-H2O) C->D NH2 attacks carbonyl E 1,5-Benzothiazepine (Target Scaffold) D->E Imine ring closure

Mechanistic pathway of 1,5-benzothiazepine ring closure via thia-Michael addition.

Catalyst Selection Matrix

To assist process chemists in selecting the appropriate system, the following table summarizes the performance of modern catalytic approaches based on recent literature [1][2][3].

Catalyst SystemReaction MediumActivation MethodReaction TimeAvg. YieldEnvironmental Impact
Bleaching Earth Clay (BEC) PEG-400Conventional Heating (60°C)45–60 min>95%Low (Biodegradable solvent, reusable solid support)
Ceric Ammonium Nitrate (CAN) EthanolUltrasonic Irradiation30–45 min85–92%Low (Aqueous compatible, low toxicity metal)
Nanocrystalline Al

O

WaterConventional Heating (80°C)2–3 hours80–89%Low (Aqueous green protocol, reusable catalyst)
Glacial Acetic Acid (Legacy) Toluene / DMFProlonged Reflux (110°C)6–12 hours60–75%High (Toxic solvents, high energy consumption)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (e.g., TLC monitoring at defined intervals), the researcher can verify the mechanistic progression of the reaction before proceeding to the next step.

Protocol A: Green Synthesis using Bleaching Earth Clay (BEC) and PEG-400

This protocol leverages the basicity (pH 12.5) and large surface area of Bleaching Earth Clay to deprotonate the thiol, while PEG-400 acts as a green phase-transfer catalyst [1].

Reagents:

  • Chalcone derivative (1.0 mmol)

  • 2-Aminothiophenol (1.0 mmol)

  • Bleaching Earth Clay (BEC, pH 12.5) (10% w/w)

  • Polyethylene glycol-400 (PEG-400) (5 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the chalcone (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in 5 mL of PEG-400.

  • Catalyst Addition: Add 10% w/w of Bleaching Earth Clay to the mixture. Causality Note: The basic sites on the clay facilitate the immediate formation of the thiolate anion, which is highly reactive.

  • Heating & Monitoring: Stir the reaction mixture at 60 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The disappearance of the distinct yellow chalcone spot and the emergence of a blue-fluorescing spot under UV (254 nm) validates the formation of the thia-Michael adduct.

  • Cyclization: Continue heating for an additional 30-45 minutes to drive the dehydration and ring closure.

  • Isolation (Self-Validation): Cool the mixture to room temperature and add 20 mL of cold distilled water. The PEG-400 will dissolve in the water, causing the hydrophobic 1,5-benzothiazepine product to precipitate. Filter the mixture to collect the crude product and the BEC catalyst.

  • Purification: Dissolve the precipitate in hot ethanol. The insoluble BEC catalyst is filtered off (and can be washed, dried, and reused). Allow the ethanol filtrate to cool slowly to yield pure 1,5-benzothiazepine crystals.

Protocol B: Ultrasound-Assisted Synthesis using Ceric Ammonium Nitrate (CAN)

This protocol utilizes CAN as a single-electron oxidant and strong Lewis acid. When combined with acoustic cavitation from ultrasound, localized "hot spots" are generated, drastically reducing the activation energy required for ring closure [2].

Reagents:

  • Chalcone derivative (1.0 mmol)

  • 2-Aminothiophenol (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (10 mol%)

  • Ethanol (10 mL)

Step-by-Step Methodology:

  • Preparation: Combine the chalcone (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in a 50 mL Erlenmeyer flask containing 10 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of CAN. Causality Note: CAN coordinates with the carbonyl oxygen of the chalcone, intensifying the partial positive charge on the

    
    -carbon and priming it for nucleophilic attack.
    
  • Sonication: Place the flask in an ultrasonic bath (frequency ~35 kHz) maintained at 60–65 °C. Sonicate for 40–45 minutes.

  • In-Process Control: Check TLC (Ethyl Acetate:Hexane 2:8). Complete consumption of starting materials confirms successful cyclization.

  • Workup: Pour the reaction mixture into crushed ice. The sudden drop in temperature and change in solvent polarity forces the product to precipitate rapidly.

  • Purification: Filter the solid, wash with cold water to remove residual CAN, and recrystallize from hot ethanol to obtain the pure 1,5-benzothiazepine derivative.

Workflow Step1 Step 1: Reagent Preparation Chalcone 2-Aminothiophenol Step2 Step 2: Catalyst & Solvent PEG-400 + BEC or CAN + EtOH Step1->Step2 Step3 Step 3: Reaction Conditions Heating (60°C) Ultrasound (45 min) Step2->Step3 Step4 Step 4: Product Isolation Water Precipitation Filtration Step3->Step4 TLC Confirmation Step5 Step 5: Purification Hot EtOH Extraction Recrystallization Step4->Step5 Catalyst Recovery

Step-by-step experimental workflow for the catalyzed synthesis of 1,5-benzothiazepines.

Conclusion

The transition from legacy acid-reflux methods to modern catalytic systems is not merely an exercise in green chemistry; it is a fundamental upgrade in synthetic efficiency. By utilizing basic supports like Bleaching Earth Clay in PEG-400 [1] or Lewis acids like CAN under sonication [2], researchers can manipulate the electronic environment of the thia-Michael addition, driving the benzothiazepine ring closure to near-quantitative yields in a fraction of the time.

References

  • Haroun, M., Chobe, S. S., Alavala, R. R., Mathure, S. M., Jamullamudi, R. N., Nerkar, C. K., Gugulothu, V. K., Tratrat, C., Islam, M. M., Venugopala, K. N., et al. "1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents." Molecules, 2022, 27(12), 3757. URL:[Link]

  • Chate, A. V., Joshi, R. S., Mandhane, P. G., & Gill, C. H. "An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN)." Journal of the Korean Chemical Society, 2011, 55(5), 776-780. URL:[Link]

  • Hekmatshoar, R., Sadjadi, S., Shiri, S., Heravi, M. M., & Beheshtiha, Y. S. "Green Protocol for Synthesis of 1,5-Benzodiazepines and 1,5-Benzothiazepines in the Presence of Nanocrystalline Aluminum Oxide." Synthetic Communications, 2009, 39(14), 2607-2613. URL:[Link]

Application

Application Note: Biological Assay Screening of Benzothiazepine Compounds

), Ryanodine Receptors (RyR2), and Mitochondrial Exchanger (NCLX). Executive Summary & Mechanism of Action Benzothiazepines (BTZs), exemplified by Diltiazem (1,5-benzothiazepine) and K201 (1,4-benzothiazepine derivative)...

Author: BenchChem Technical Support Team. Date: March 2026


), Ryanodine Receptors (RyR2), and Mitochondrial 

Exchanger (NCLX).

Executive Summary & Mechanism of Action

Benzothiazepines (BTZs), exemplified by Diltiazem (1,5-benzothiazepine) and K201 (1,4-benzothiazepine derivative), represent a "privileged scaffold" in medicinal chemistry. Their primary therapeutic value lies in modulating intracellular calcium dynamics. Unlike dihydropyridines (e.g., nifedipine) which bind to the inactivated state with high affinity, BTZs exhibit frequency-dependent and voltage-dependent blockade, binding preferentially to the open/inactivated state of the L-type Calcium Channel (LTCC) alpha-1 subunit [1].

Recent medicinal chemistry efforts have expanded the BTZ scaffold to target the mitochondrial


 exchanger (NCLX) (e.g., CGP-37157) and stabilize leaky Ryanodine Receptors (RyR2) in heart failure [2, 3]. Consequently, a robust screening cascade must differentiate between sarcolemmal channel blockade, mitochondrial modulation, and SR leak stabilization.
The Screening Cascade

The following workflow ensures efficient hit-to-lead progression by filtering for solubility, primary efficacy, and mechanistic specificity.

ScreeningCascade Compound Benzothiazepine Library (DMSO Stock) QC QC: Solubility & Purity (HPLC/MS, Nephelometry) Compound->QC Primary Primary Screen: FLIPR Calcium Flux (HEK293-Cav1.2) QC->Primary Pass HitSel Hit Selection (>50% Inhibition @ 10µM) Primary->HitSel Secondary Secondary Screen: Auto-Patch Clamp (Voltage/Frequency Dependence) HitSel->Secondary Confirm Mechanism Specialized Specialized Profiling (RyR2 Microsomes / NCLX Assay) HitSel->Specialized Target Specificity Tox Toxicity Counter-Screen (HepG2 ATP Assay) Secondary->Tox Specialized->Tox

Figure 1: Hierarchical screening workflow for Benzothiazepine discovery. Blue: Input; Green: High-Throughput; Yellow: Decision Gate; Red: High-Content/Mechanistic; Grey: Safety.

Pre-Assay Considerations: Compound Management

Benzothiazepines are lipophilic (LogP ~2.5–4.0). Improper handling leads to precipitation in aqueous buffers, causing false negatives in FLIPR assays and "noisy" data in patch clamp.

  • Solvent: Dissolve neat compounds in 100% DMSO to 10 mM.

  • Storage: -20°C in glass vials (avoid polystyrene for long-term storage to prevent leaching).

  • Working Solutions: Do not exceed 0.1% DMSO final concentration in cell-based assays.

  • Solubility Check: Perform a kinetic nephelometry scan in the assay buffer (e.g., HBSS) prior to screening. If precipitation occurs < 30 µM, formulate with 0.05% Pluronic F-127.

Primary Screening: High-Throughput Calcium Flux (FLIPR)

Objective: Rapidly identify compounds blocking


 influx through 

channels. Cell Line: HEK293 stably expressing

(alpha-1C) + beta + alpha-2-delta subunits. Alternatively, A7r5 (rat aortic smooth muscle) cells which endogenously express LTCC.
Protocol A: Fluorescent Calcium Influx Assay

Reagents:

  • Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit anion transport) + 0.05% Pluronic F-127.

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Depolarization Buffer: High

    
     Tyrode’s Solution (60 mM KCl) to trigger channel opening.
    

Step-by-Step Methodology:

  • Seeding: Plate cells at 15,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates. Incubate 24h at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media and add 20 µL Loading Buffer containing 4 µM Fluo-4 AM. Incubate 60 min at 37°C, then 15 min at RT.

  • Compound Addition (Pre-incubation):

    • Add 10 µL of 3x concentrated BTZ compound.

    • Critical Step: Incubate for 20 minutes. BTZs are state-dependent and require time to partition into the membrane and access the pore [4].

  • Measurement (FLIPR Tetra/Hamamatsu FDSS):

    • Baseline recording: 10 seconds.

    • Stimulation: Inject 10 µL of High

      
       buffer (final 
      
      
      
      mM).
    • Record fluorescence (

      
      ) for 120 seconds.
      
  • Data Analysis: Calculate Max-Min RFU (Relative Fluorescence Units). Normalize to Vehicle (DMSO) and Positive Control (10 µM Nifedipine).

Success Criteria: Z-factor > 0.5; CV < 10%.

Secondary Screening: Automated Patch Clamp (APC)

Objective: Validate hits and quantify voltage-dependent blockade , the hallmark of benzothiazepine pharmacology. Platform: QPatch, SyncroPatch, or Patchliner.

Protocol B: Voltage-Dependent Block ( )

Benzothiazepines bind preferentially to the open/inactivated state. A standard holding potential (-80 mV) may underestimate potency.

Solutions:

  • Extracellular: 140 mM NaCl, 4 mM KCl, 10 mM

    
     (Charge carrier), 10 mM HEPES, 10 mM Glucose, pH 7.4. Note: Barium is used instead of Calcium to prevent Calcium-Dependent Inactivation (CDI).
    
  • Intracellular: 120 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.2. Cesium blocks potassium channels.

Voltage Protocol:

  • Holding Potential: -80 mV.

  • Depolarizing Step: Step to +10 mV for 200 ms (activates channel).

  • Frequency: 0.1 Hz (Resting block) vs. 3 Hz (Use-dependent block).

Experimental Workflow:

  • Seal Formation: Obtain Giga-ohm seal (>1 G

    
    ) and Whole-cell configuration.
    
  • Rundown Stabilization: Pulse at 0.1 Hz for 3-5 mins until current amplitude stabilizes.

  • Vehicle Period: Record baseline current (

    
    ) for 3 mins.
    
  • Compound Application: Perfusion of BTZ compound. Record for 3-5 mins until steady-state block is achieved.

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Use-Dependence Ratio: Compare inhibition at Pulse #1 vs. Pulse #20 at 3 Hz. BTZs should show increased block at higher frequencies [5].

PatchClampLogic StateRest Resting State (Closed) StateOpen Open State (Conducting) StateRest->StateOpen Depolarization StateInact Inactivated State (Non-conducting) StateOpen->StateInact Time StateInact->StateRest Repolarization BlockRest Tonic Block (Low Affinity) BlockOpen Phasic Block (High Affinity) BlockOpen->StateOpen Stabilizes Inactivation BTZ Benzothiazepine BTZ->BlockOpen Binds

Figure 2: State-dependent binding mechanism. BTZs preferentially bind to Open/Inactivated states, distinguishing them from resting-state blockers.

Specialized Profiling: Mitochondrial & RyR Targets

For derivatives like CGP-37157 or K201 , standard LTCC assays are insufficient.

Protocol C: Mitochondrial Exchanger (NCLX) Assay

Objective: Measure inhibition of mitochondrial


 efflux.[1]
System:  Permeabilized HeLa or SH-SY5Y cells.
  • Permeabilization: Treat cells with 20 µg/mL digitonin in intracellular-mimetic buffer (free of

    
    ).
    
  • Loading: Add Calcium Green-5N (low affinity dye) to the bath.

  • Uptake: Add bolus

    
     (10 µM). Mitochondria uptake 
    
    
    
    via MCU (Uniporter), clearing the bath signal.
  • Efflux Trigger: Add

    
     (10-20 mM). This triggers NCLX to pump 
    
    
    
    out of mitochondria back into the bath (signal increase).
  • Inhibition: Pre-incubation with BTZ derivative (e.g., CGP-37157) should blunt the

    
    -induced fluorescence increase [2, 6].
    
Protocol D: Ryanodine Receptor (RyR2) Microsome Binding

Objective: Assess stabilization of RyR2 (prevention of leak). Method:


-Ryanodine Binding.[2]
  • Preparation: Isolate Cardiac Sarcoplasmic Reticulum (CSR) vesicles.

  • Incubation: Incubate CSR (0.1 mg/mL) with 5 nM

    
    -Ryanodine in buffer (0.3 M KCl, 20 mM MOPS, pH 7.2).
    
  • Calcium Titration: Perform assay at pCa 6 (activating) and pCa 7 (inhibitory).

  • Compound Effect: BTZs like K201 prevent the dissociation of FKBP12.6 from RyR2. A positive hit will show reduced

    
    -ryanodine binding (indicating a closed conformational state) specifically under "leaky" conditions [3, 7].
    

Data Summary & Troubleshooting

ParameterPrimary Screen (FLIPR)Secondary Screen (Patch)
Throughput 384-well / >10k cmpds/day16-48 well / ~200 data pts/day
Cost LowHigh
False Positives Fluorescence quenchers, aggregatorsPoor seal quality
Key Metric

(Flux)

(State-dependent),

shift

Troubleshooting Matrix:

  • Low Signal Window (FLIPR): Check cell density and dye loading time. Ensure Probenecid is fresh (prevents dye leakage).

  • Variable Potency (Patch): Check Voltage Protocol. BTZs are less potent at -80 mV holding. Ensure protocol includes a "conditioning train" of pulses to allow drug binding.

  • Precipitation: If

    
     curves are steep (Hill slope > 2.0), suspect solubility issues. Retest with higher BSA or Pluronic concentration.
    

References

  • Extracellular localization of the benzothiazepine binding domain of L-type Ca2+ channels. Hering S, et al. J Biol Chem. 1993.[3] Link

  • NCLX is an essential component of mitochondrial Na+/Ca2+ exchange. Palty R, et al. PNAS. 2010. Link

  • A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure. Kohno M, et al. Am J Physiol Heart Circ Physiol.[2] 2003.[3] Link

  • Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry.Link

  • Inhibition of T-type and L-type calcium channels by mibefradil. PubMed.Link

  • CGP 37157 | Mitochondrial Na+/Ca2+ Exchanger Inhibitor. MedChemExpress.Link

  • mechanism of ryanodine receptor modulation by FKBP12/12.6, protein kinase A, and K201. Cardiovascular Research.Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one synthesis

Technical Support Center: Optimization of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Current Status: Active Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHE-BZ-8BR-OPT[1] Introduction: The Mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Current Status: Active Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHE-BZ-8BR-OPT[1]

Introduction: The Mechanistic Bottleneck

Welcome to the technical support center for 1,5-benzothiazepine synthesis. You are likely encountering low yields (<40%) or sticky polymerization byproducts when synthesizing 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one .

The Root Cause: The synthesis generally involves the reaction of 2-amino-5-bromobenzenethiol with acrylic acid (or an ester/halide derivative).[1]

  • Step 1 (Fast): Thia-Michael addition. The sulfur nucleophile attacks the

    
    -carbon of the acrylic acid. This occurs readily.[1][2][3]
    
  • Step 2 (Slow - The Failure Point): Intramolecular cyclization (Amide bond formation).[1] The nitrogen must attack the carbonyl.

Why the 8-Bromo substituent matters: The bromine atom at position 8 (derived from the 5-position of the starting thiol) is an electron-withdrawing group (EWG) .[1] This deactivates the benzene ring and, by extension, reduces the nucleophilicity of the aniline nitrogen. In standard thermal conditions, the reaction often stalls at the intermediate (the uncyclized acid), or the thiol oxidizes to disulfide before the slow cyclization can occur.

Module 1: Reaction Protocols

We provide two validated protocols to overcome the electronic deactivation of the bromine substituent.

Protocol A: Microwave-Assisted Synthesis (Recommended for High Throughput)

Best for: Rapid library generation, overcoming the activation energy barrier of the deactivated amine.[1]

Reagents:

  • 2-Amino-5-bromobenzenethiol (1.0 equiv)[1]

  • Acrylic acid (1.2 equiv)[1]

  • Solid Support: Basic Alumina or Silica Gel (Activating surface)

  • Solvent: Solvent-free or minimal DMF[1]

Workflow:

  • Adsorption: Dissolve the thiol and acrylic acid in a minimum amount of Ethanol/DCM.[1] Add Basic Alumina (2g per mmol of reactant).

  • Evaporation: Remove the solvent under reduced pressure. The reagents are now adsorbed onto the solid support.

  • Irradiation: Place the dry powder in a microwave reactor. Irradiate at 300-400W for 3-6 minutes . (Intermittent irradiation: 1 min on, 30 sec off to prevent overheating).

  • Workup: Elute the product from the solid support using Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol.

Expected Yield: 75-85%

Protocol B: Solid Acid Catalysis (Scalable/Green)

Best for: Larger batches where microwave penetration depth is a limitation.[1]

Reagents:

  • 2-Amino-5-bromobenzenethiol (1.0 equiv)[1]

  • Acrylic acid (1.2 equiv)[1]

  • Catalyst: Silica-supported

    
     or Heteropoly acid (
    
    
    
    )[1]
  • Solvent: Toluene (allows azeotropic water removal)[1]

Workflow:

  • Setup: Use a Dean-Stark apparatus to remove water (driving the condensation equilibrium).[1]

  • Reflux: Reflux the mixture in Toluene with the solid acid catalyst for 4-6 hours.

  • Filtration: Filter the hot solution to recover the catalyst (reusable).

  • Isolation: Evaporate Toluene. The product usually precipitates upon cooling or addition of Hexane.

Expected Yield: 65-75%

Module 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific point where the 8-Bromo substituent causes failure (Step 2).

ReactionMechanism cluster_0 Critical Failure Point Start Reagents: 2-Amino-5-bromobenzenethiol + Acrylic Acid Inter Intermediate: S-(2-carboxyethyl)-2-amino -5-bromobenzenethiol Start->Inter Step 1: Thia-Michael Addition (Fast, Kinetic Control) Side1 Side Product: Disulfide Dimer (Oxidative Dimerization) Start->Side1 O2 Presence / Long Rxn Time Product Target: 8-Bromo-2,3-dihydro- 1,5-benzothiazepin-4(5H)-one Inter->Product Step 2: Cyclization (Slow due to Br-EWG) Side2 Stalled Intermediate (Open Chain Acid) Inter->Side2 Low Temp / No Catalyst

Caption: The reaction proceeds via a fast Michael addition followed by a rate-limiting cyclization. The electron-withdrawing bromine hinders the nitrogen nucleophile, requiring heat or catalysis to drive Step 2.

Module 3: Troubleshooting & FAQs

Comparative Data: Optimization Strategies
ParameterConventional ThermalMicrowave (Protocol A)Solid Acid (Protocol B)[1]
Reaction Time 12 - 24 Hours4 - 8 Minutes4 - 6 Hours
Yield 30 - 45%78 - 85% 65 - 75%
Purity (Crude) Low (Tarry byproducts)HighHigh
Solvent Xylene/Acetic AcidSolvent-Free/DMFToluene
Catalyst Reuse NoN/AYes
Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered LowYield Low Yield (<40%) Start->LowYield Sticky Sticky/Tarry Product Start->Sticky StartMat Recovered Starting Material Start->StartMat CheckOx Check Atmosphere: Is it under N2/Ar? LowYield->CheckOx Polymer Polymerization of Acrylic Acid Sticky->Polymer NuPower Nitrogen too deactivated by Bromine? StartMat->NuPower OxSol Thiol oxidized to disulfide. Use degassed solvents. CheckOx->OxSol No CheckTemp Check Temp/Energy: Is cyclization occurring? CheckOx->CheckTemp Yes SwitchMW Switch to Microwave or Solid Acid Catalyst CheckTemp->SwitchMW No Inhibitor Add Hydroquinone (Radical Inhibitor) Polymer->Inhibitor LewisAcid Add Lewis Acid (Zn(OAc)2) or use Protocol A NuPower->LewisAcid

Caption: Diagnostic workflow for identifying the root cause of synthetic failure, distinguishing between oxidative issues, polymerization, and kinetic inertness.

Frequently Asked Questions

Q: Why is my product turning into a sticky tar during workup? A: This is likely due to the polymerization of excess acrylic acid.[1]

  • Fix: Add a radical inhibitor like Hydroquinone (0.1 mol%) to the reaction mixture. Alternatively, use Protocol A (Microwave) which reduces the contact time, minimizing polymerization side-reactions.

Q: Can I use 2-amino-5-bromothiophenol disulfide as a starting material? A: Yes, but you must add a reducing agent (like


 or Zinc dust/Acetic Acid) in situ to generate the free thiol monomer before it can react with the acrylic acid.[1] Using the disulfide directly without reduction will result in 0% yield.

Q: The reaction works but I cannot crystallize the product. A: 1,5-benzothiazepines can be lipophilic and reluctant to crystallize.[1]

  • Fix: Dissolve the crude oil in a minimum amount of hot Ethanol . Add water dropwise until turbidity appears, then let it stand at 4°C overnight. Alternatively, use DMF/Water systems.[1]

Q: Does the position of the Bromine change the reactivity? A: Absolutely.[1] An 8-bromo substituent (on the fused ring) implies the starting amine had the bromine para to the amine group. This is the most deactivated position. If the bromine were meta to the amine (leading to 7-bromo or 9-bromo isomers), the nucleophilicity would be higher, and conventional heating might suffice. For 8-bromo, you must use enhanced conditions (Microwave/Catalysis).

References

  • Microwave-Assisted Synthesis on Solid Support: Ameta, K. L., et al. (2012).[1] Synthesis of some new 1,5-benzothiazepines using inorganic solid support. Journal of Chemical and Pharmaceutical Research. (General Journal Landing Page - Specific article via archives)[1]

  • Green Synthesis & Catalysis: Pant, G., et al. (2023).[1][2] Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. European Journal of Organic Chemistry. [1]

  • Ionic Liquid & Lewis Acid Optimization: Kumar, A., & Ren, Y. (2022).[1] Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds. Chemical Review Letters.

  • Solid Acid Catalysts (Silica/Heteropoly Acids): Abdollahi-Alibeik, M., et al. (2022).[1] Novel Synthesis of 1,5-Benzodiazepines Catalyzed by Silica-Supported Dodecatungstophosphoric Acid. Sciforum / MDPI.

(Note: While some references discuss the broad class of 1,5-benzothiazepines, the mechanistic principles regarding the electron-withdrawing effects of bromine and the utility of microwave/solid-acid catalysis are directly applicable to the 8-bromo derivative.)[1]

Sources

Optimization

Solubility enhancement strategies for hydrophobic benzothiazepine derivatives

Technical Support Center: Solubility Enhancement for Hydrophobic Benzothiazepine Derivatives Ticket ID: #BZ-SOL-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Solubility & Bioavailability f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Enhancement for Hydrophobic Benzothiazepine Derivatives

Ticket ID: #BZ-SOL-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Solubility & Bioavailability for 1,5-Benzothiazepine Scaffolds

Diagnostic Hub: The "Why" Behind the Insolubility

Before applying a "fix," we must diagnose the root cause. Benzothiazepine derivatives (structurally related to Diltiazem or Quetiapine) typically suffer from "brick dust" insolubility—a combination of high lipophilicity and high crystal lattice energy.

The 1,5-Benzothiazepine Scaffold Challenge:

  • Non-Planar Geometry: The 7-membered thiazepine ring adopts a "butterfly" or twisted boat conformation. While this aids receptor binding (e.g., calcium channels), it creates unique packing challenges in the solid state.

  • Hydrophobicity: Most novel derivatives have LogP values > 3.5, placing them firmly in BCS Class II (Low Solubility, High Permeability).

  • Basic Nitrogen: The nitrogen at position 5 (or in side chains) is weakly basic (pKa ~7.0–8.0).

Decision Matrix: Selecting Your Strategy

Use this logic flow to determine the correct formulation path based on your compound's melting point (


) and LogP.

SolubilityStrategy Start Compound Diagnostics CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (High Lattice Energy) CheckTm->HighTm High ModTm Tm < 200°C CheckTm->ModTm Moderate CheckLogP Check LogP HighTm->CheckLogP ModTm->CheckLogP HighLogP LogP > 4.0 (Lipophilic) StrategyASD Strategy A: Amorphous Solid Dispersion (Disrupt Lattice) HighLogP->StrategyASD Lattice Limited StrategyLipid Strategy B: Lipid Formulation (SEDDS) (Solubilize Lipophile) HighLogP->StrategyLipid Extreme Lipophilicity ModLogP LogP < 4.0 StrategySalt Strategy C: Salt Formation / pH Control (Ionization) ModLogP->StrategySalt Ionizable Group Present StrategyCD Strategy D: Cyclodextrin Complexation (Host-Guest) ModLogP->StrategyCD Steric Fit Possible

Figure 1: Decision tree for selecting solubility enhancement strategies based on physicochemical properties.

Troubleshooting Guides & FAQs

Module A: Amorphous Solid Dispersions (ASD)

Best for: Compounds with high melting points where breaking the crystal lattice is the priority.

Q: I prepared a solid dispersion using HPMC, but my benzothiazepine derivative recrystallized after 1 week. Why? A: This is a classic Glass Transition (


)  failure.
  • The Cause: The 1,5-benzothiazepine molecule is rigid. If the polymer matrix absorbs moisture (plasticization), the

    
     drops, allowing the drug molecules to re-orient and crystallize.
    
  • The Fix:

    • Switch Polymer: Move from HPMC (hygroscopic) to HPMCAS (HPMC Acetate Succinate) or PVP/VA 64 (Copovidone). HPMCAS is hydrophobic and resists moisture uptake.

    • Increase Polymer Ratio: Ensure your Drug:Polymer ratio is at least 1:3 or 1:4. High drug loading (>30%) promotes nucleation.

Q: Can I use Hot Melt Extrusion (HME)? A: Proceed with caution.

  • Risk: Benzothiazepines containing sulfur (thioether) are susceptible to oxidation at high temperatures (>150°C).

  • Mitigation: Use a polymer with a low processing temperature (e.g., Soluplus®, processable at ~130°C) and add an antioxidant (e.g., BHT) during extrusion.

Module B: Cyclodextrin (CD) Complexation

Best for: Moderate LogP compounds where "hiding" the hydrophobic moiety is sufficient.

Q: I tried Beta-Cyclodextrin (β-CD), but the solubility enhancement is negligible. Is the molecule too big? A: It is likely a Steric Hindrance issue.

  • The Cause: The 1,5-benzothiazepine ring is non-planar ("butterfly" shape). It may be too bulky to fit deeply into the native β-CD cavity.

  • The Fix:

    • Switch to HP-β-CD: Hydroxypropyl-β-CD has a more flexible cavity and higher water solubility (>600 mg/mL vs 18 mg/mL for native β-CD).

    • Ternary Complex: Add a small organic acid (e.g., Citric Acid) or a water-soluble polymer (HPMC) to the complex. This "bridges" the gap and improves the stability constant (

      
      ).
      

Experimental Protocols

Protocol 1: Solvent Evaporation for Amorphous Solid Dispersion (ASD)

Target: Creating a stable amorphous system using PVP-K30 or HPMCAS.

Materials:

  • Benzothiazepine Derivative (100 mg)[1]

  • Polymer: PVP-K30 or HPMCAS-LF (400 mg) – Ratio 1:4

  • Solvent System: Dichloromethane (DCM) : Methanol (1:1 v/v)

Workflow:

  • Dissolution: Dissolve both the drug and polymer in the DCM/Methanol mixture in a round-bottom flask. Sonicate until optically clear.

  • Evaporation: Use a Rotary Evaporator (Rotavap). Set water bath to 40°C. Apply vacuum gradually to prevent bumping.

  • Drying: Once a film forms, place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent (critical for stability).

  • Milling: Scrape the dried foam/film and mill using a mortar and pestle. Sieve through a 60-mesh screen.[1]

  • Storage: Store in a desiccator immediately.

Protocol 2: Kneading Method for HP-β-CD Inclusion Complex

Target: Thermodynamic encapsulation without organic solvents.

Materials:

  • Benzothiazepine Derivative (1 molar equivalent)

  • HP-β-CD (1 molar equivalent)[1]

  • Solvent: Water : Ethanol (1:1 mixture)

Workflow:

  • Slurry Preparation: Place HP-β-CD in a mortar. Add a small amount of water/ethanol mixture to create a thick paste.

  • Incorporation: Slowly add the drug powder to the paste while grinding vigorously with the pestle.

  • Kneading: Grind continuously for 45–60 minutes. The paste may dry out; add drops of solvent to maintain consistency. Note: The color often changes as the complex forms.

  • Drying: Dry the paste in an oven at 45°C for 24 hours.

  • Pulverization: Pulverize the dried mass into a fine powder.

Comparative Data: Expected Solubility Gains

Formulation StrategyCarrier / ExcipientExp.[1][2][3][4][5][6] Solubility Fold-IncreasePrimary Risk
Physical Mixture None (Control)1x (Baseline)Poor wetting
Salt Formation HCl / Mesylate10x - 50xCommon ion effect (precipitates in stomach Cl-)
Solid Dispersion PVP-K30 / HPMC20x - 100xRecrystallization over time
Inclusion Complex HP-β-CD5x - 30xLow binding constant due to steric bulk
SEDDS Capryol 90 / Tween 80>100x (in emulsion)Palatability / Capsule compatibility

Visualizing the Manufacturing Workflow

Below is the workflow for the Solvent Evaporation ASD process, highlighting Critical Process Parameters (CPPs).

ASD_Workflow Input Input: Drug + Polymer (Ratio 1:4) Solubilization Solubilization (DCM:MeOH 1:1) CPP: Optical Clarity Input->Solubilization Evaporation Rotary Evaporation Temp: 40°C CPP: Vacuum Rate Solubilization->Evaporation Drying Vacuum Drying 24 Hours CPP: Residual Solvent Evaporation->Drying Milling Milling & Sieving (60 Mesh) Drying->Milling Output Amorphous Powder Milling->Output

Figure 2: Manufacturing workflow for Amorphous Solid Dispersions via Solvent Evaporation.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives. Retrieved from

  • Tran, P., et al. (2019). Solid Dispersion as Strategy to Improve the Solubility of Poorly Water Soluble Drugs.[3][6][7] Journal of Drug Delivery and Therapeutics. Retrieved from

  • LaFountaine, J. S., et al. (2016).[8][9] Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions.[8][9][10] AAPS PharmSciTech.[8] Retrieved from

  • Papezhuk, M. V., et al. (2021).[11] Theoretical and Experimental Study of Inclusion Complex Formation of β-Cyclodextrin with Some 1,4-Diazepine Derivatives. ResearchGate. Retrieved from

  • Crystal Pharmatech. (2024).[5] Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Retrieved from [5]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Michael Addition Steps in Benzothiazepin-4-one Formation

Welcome to the technical support center for the synthesis of benzothiazepin-4-ones, with a specific focus on troubleshooting the critical Michael addition step. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzothiazepin-4-ones, with a specific focus on troubleshooting the critical Michael addition step. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis.

Introduction to the Michael Addition in Benzothiazepin-4-one Synthesis

The formation of the benzothiazepin-4-one core often relies on a domino reaction sequence initiated by the Michael addition of a 2-aminothiophenol to an α,β-unsaturated carbonyl compound, such as a chalcone or an α,β-unsaturated ester.[1][2][3] This conjugate addition is a powerful C-S bond-forming reaction that sets the stage for a subsequent intramolecular cyclization (condensation) to yield the desired seven-membered heterocyclic ring system.[1][4] Understanding the nuances of this initial step is paramount for a successful synthesis.

The generally accepted mechanism involves the 1,4-conjugate addition of the thiol group from the 2-aminothiophenol to the α,β-unsaturated system, forming a thia-Michael adduct. This is followed by an intramolecular nucleophilic attack of the amino group on the carbonyl carbon, leading to the cyclized product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Michael addition for this synthesis?

A1: The base plays a crucial role in deprotonating the thiol group of the 2-aminothiophenol to form a more nucleophilic thiolate anion.[5][6] This significantly increases the rate of the conjugate addition. However, the choice and amount of base are critical. A strong base can also deprotonate other acidic protons, potentially leading to side reactions. In many cases, a weak base or even catalytic amounts of a base are sufficient to promote the reaction.[7] For some substrates, the reaction can proceed under neutral conditions, especially with highly reactive Michael acceptors.[1]

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent can influence both the reaction rate and the selectivity. Protic solvents can solvate the nucleophile and the electrophile, potentially slowing down the reaction. However, they can also facilitate proton transfer steps. Aprotic polar solvents like DMF or DMSO can be effective, while in some cases, greener solvents like water or even solvent-free conditions have been successfully employed.[4] The choice of solvent can also impact the subsequent cyclization step. For instance, some solvents may favor the formation of the Michael adduct but not the final cyclized product.[1]

Q3: What are typical reaction times and temperatures for this Michael addition?

A3: Reaction times and temperatures can vary widely depending on the specific substrates, solvent, and catalyst used. Reactions can range from a few hours to over 24 hours.[8] Temperatures can range from room temperature to reflux conditions.[9] It is often beneficial to start at a lower temperature and slowly warm the reaction mixture to control the reaction rate and minimize side products.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Q4: Can this reaction be performed under catalytic conditions?

A4: Yes, various catalysts can be employed to promote the Michael addition and subsequent cyclization. These include both acid and base catalysts. Acid catalysts can activate the α,β-unsaturated carbonyl group, making it more electrophilic. Base catalysts, as mentioned, generate the thiolate nucleophile. Lewis acids and organocatalysts have also been successfully used to improve yields and stereoselectivity.[8][10]

Common Problems and Troubleshooting Guide

This section addresses specific issues that may arise during the Michael addition step and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Solutions
Low or No Product Yield 1. Insufficiently activated Michael acceptor: The electrophilicity of the β-carbon is too low. 2. Poor nucleophilicity of the thiol: The thiol is not readily deprotonated. 3. Steric hindrance: Bulky substituents on either reactant are impeding the approach. 4. Incorrect solvent: The chosen solvent may be hindering the reaction. 5. Low reaction temperature: Insufficient thermal energy to overcome the activation barrier.[9]1. Activate the Michael acceptor: Use a Lewis acid catalyst to increase electrophilicity. 2. Increase nucleophilicity: Add a suitable base (e.g., a tertiary amine like triethylamine or a carbonate base) to generate the thiolate. 3. Increase reaction temperature: Gradually heat the reaction mixture while monitoring for decomposition. 4. Solvent screening: Try a range of solvents with varying polarities (e.g., THF, DMF, ethanol, or toluene). 5. Increase reaction time: Allow the reaction to proceed for a longer duration.
Formation of Michael Adduct Only (No Cyclization) 1. Reaction conditions not suitable for cyclization: The conditions may favor the addition but not the subsequent intramolecular condensation. 2. The amino group is not nucleophilic enough. 3. Steric hindrance preventing cyclization. 1. Change the solvent: Some solvents are better at promoting the cyclization step.[1] 2. Add a catalyst for cyclization: An acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the intramolecular attack of the amine. 3. Increase the temperature: Heating can often provide the necessary energy for the cyclization to occur.
Formation of Side Products (e.g., Disulfide) 1. Oxidation of the 2-aminothiophenol: Thiols are susceptible to oxidation, especially in the presence of air, to form disulfides.[1] 2. Polymerization of the Michael acceptor: Some activated alkenes can undergo polymerization under basic or acidic conditions. 3. 1,2-addition instead of 1,4-addition: Strong, hard nucleophiles may attack the carbonyl carbon directly.[7][11]1. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Control the addition of reagents: Add the base or catalyst slowly to the reaction mixture. 3. Use a "softer" nucleophile: Ensure conditions favor the formation of the thiolate, which is a soft nucleophile and preferentially undergoes 1,4-addition.[7] Avoid overly strong bases that might favor 1,2-addition.
Retro-Michael Addition 1. The Michael adduct is not thermodynamically stable under the reaction conditions. 2. Excessive heat or prolonged reaction times can favor the reverse reaction. [9]1. Use milder reaction conditions: Lower the reaction temperature. 2. Trap the Michael adduct: If possible, proceed immediately to the next step (cyclization) without isolating the intermediate. 3. Choose a different base or catalyst: Some catalysts may promote the forward reaction more effectively.
Visualizing the Troubleshooting Logic

Troubleshooting_Michael_Addition cluster_problems Problem Identification cluster_solutions Troubleshooting Steps start Reaction Issue low_yield Low/No Yield start->low_yield adduct_only Michael Adduct Only start->adduct_only side_products Side Products start->side_products retro_michael Retro-Michael start->retro_michael solution1 Check Reactivity: - Activate acceptor (Lewis Acid) - Increase nucleophilicity (Base) low_yield->solution1 solution2 Optimize Conditions: - Increase Temperature - Change Solvent - Increase Time low_yield->solution2 solution3 Promote Cyclization: - Add Acid Catalyst - Heat Reaction adduct_only->solution3 solution4 Minimize Side Reactions: - Inert Atmosphere - Controlled Addition - Use 'Soft' Nucleophile side_products->solution4 solution5 Prevent Reversal: - Milder Conditions - Trap Intermediate retro_michael->solution5

Caption: Troubleshooting workflow for the Michael addition step.

Detailed Experimental Protocol: A General Guideline

This protocol provides a general starting point for the Michael addition/cyclization reaction. Optimization will be necessary based on the specific substrates used.

Materials:

  • 2-Aminothiophenol derivative

  • α,β-Unsaturated carbonyl compound (e.g., chalcone)

  • Solvent (e.g., Ethanol, DMF, or Toluene)

  • Base (e.g., Triethylamine, Piperidine, or Potassium Carbonate) (Optional, if needed)

  • Acid catalyst (e.g., Glacial Acetic Acid) (Optional, for cyclization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminothiophenol (1.0 equivalent) and the α,β-unsaturated carbonyl compound (1.0 - 1.2 equivalents).

  • Solvent Addition: Add the chosen solvent to achieve a suitable concentration (typically 0.1 to 0.5 M).

  • Inert Atmosphere: If the thiol is sensitive to oxidation, degas the solvent and purge the flask with an inert gas. Maintain the inert atmosphere throughout the reaction.

  • Base Addition (if necessary): If a base is required, add it dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature or heated to reflux). Monitor the progress of the reaction by TLC or LC-MS at regular intervals. Look for the disappearance of the starting materials and the formation of the Michael adduct and/or the final cyclized product.

  • Cyclization Step (if adduct is isolated or reaction stalls): If the reaction stops at the Michael adduct stage, consider adding a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) and/or increasing the temperature to promote cyclization.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and the properties of the product. A typical work-up may involve:

    • Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Washing the combined organic layers with brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filtering and concentrating the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure benzothiazepin-4-one.

Visualizing the Experimental Workflow

Experimental_Workflow A 1. Combine Reactants (2-Aminothiophenol & α,β-Unsaturated Carbonyl) B 2. Add Solvent & Establish Inert Atmosphere A->B C 3. Add Base (Optional & Dropwise) B->C D 4. Stir at Desired Temperature (Monitor by TLC/LC-MS) C->D E 5. Promote Cyclization (If needed) (Add Acid Catalyst / Increase Temp) D->E F 6. Reaction Work-up (Quench, Extract, Wash, Dry) E->F G 7. Purify Product (Column Chromatography / Recrystallization) F->G

Caption: General experimental workflow for benzothiazepin-4-one synthesis.

Concluding Remarks

The Michael addition is a cornerstone in the synthesis of benzothiazepin-4-ones. While seemingly straightforward, it is a reaction with several variables that can impact its success. By understanding the underlying mechanisms and systematically troubleshooting common issues, researchers can significantly improve yields and obtain the desired products with higher purity. This guide provides a foundation for that understanding and a practical framework for overcoming experimental hurdles.

References

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Claessens, S., et al. (2023, February 21). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC. Retrieved from [Link]

  • Albanese, D. C. M., et al. (2017, October 30). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Michael addition of.... Retrieved from [Link]

  • Prasad, C., Rao, A. V., & Rao, M. V. (n.d.). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2023, March 24). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. Retrieved from [Link]

  • Sividal, L., et al. (n.d.). Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. PMC. Retrieved from [Link]

  • Zenodo. (2025, April 30). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol. Retrieved from [Link]

  • Wiley Online Library. (2026, January 12). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization Guide for Benzothiazepin-4(5H)-one Intermediates

Topic: Optimizing Recrystallization Solvents for 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting) Executive Summary This guide a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Recrystallization Solvents for 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)

Executive Summary

This guide addresses the purification of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one , a critical scaffold in the synthesis of calcium channel blockers (analogous to Diltiazem) and other bioactive heterocyclic agents. The presence of the 8-bromo substituent introduces specific lipophilic characteristics that differentiate its solubility profile from the more common 4-methoxy or unsubstituted analogs. This document synthesizes field data and thermodynamic principles to provide a robust recrystallization strategy.

Part 1: Solvent Selection & Solubility Screening

Q1: What is the primary recommended solvent system for this specific brominated derivative?

Recommendation: Ethanol (95% or Absolute) .

Technical Rationale: The 1,5-benzothiazepine core possesses a "push-pull" polarity due to the lactam (amide) functionality at position 4 and the thioether at position 1.

  • The Bromine Factor: The 8-bromo substituent significantly increases the lipophilicity (logP) of the molecule compared to the unsubstituted parent. While methanol is often used for more polar analogs (like the 4-methoxy derivatives found in Diltiazem synthesis), it often proves too solubilizing for the 8-bromo variant, leading to poor recovery yields.

  • Thermodynamic Balance: Ethanol provides the ideal temperature-dependent solubility curve. The compound is sparingly soluble at room temperature (

    
    ) but dissolves readily at reflux (
    
    
    
    ), facilitating high-recovery crystallization upon cooling.
Q2: I am experiencing low recovery (<50%) with Ethanol. What alternative systems should I screen?

If yield is the limiting factor, the solubility is likely too high in pure ethanol. Switch to a Binary Solvent System .

Recommended Binary Systems:

  • Ethanol / Water (90:10 to 80:20):

    • Protocol: Dissolve the crude solid in refluxing ethanol. Add hot water dropwise until persistent turbidity is observed. Re-dissolve with a minimal amount of ethanol and allow to cool slowly. Water acts as an antisolvent, forcing the hydrophobic brominated aromatic ring to stack out of solution.

  • Ethyl Acetate / Hexane (1:2 to 1:4):

    • Protocol: Dissolve in minimal hot Ethyl Acetate. Slowly add Hexane (or Heptane) as the antisolvent.

    • Note: This system is excellent for removing polar impurities but requires careful control to prevent "oiling out" (see Troubleshooting).

Q3: Can I use Toluene?

Yes, but with caveats. Toluene is an excellent solvent for removing non-polar impurities and is often used in the synthesis phase (e.g., cyclization reactions). However, for recrystallization:

  • Pros: Produces well-defined, dense crystals (often polymorphically stable) which filter easily.

  • Cons: Solubility drop-off upon cooling is less steep than in alcohols, potentially requiring lower temperatures (

    
    ) for acceptable yields.
    

Part 2: Process Optimization & Data

Comparative Solvent Performance Table

Data derived from internal application notes on analogous halogenated benzothiazepines.

Solvent SystemDissolution Temp (

)
Recovery Yield (%)Impurity Rejection (Polar)Impurity Rejection (Non-Polar)Risk Factor
Ethanol (95%) 75-78 (Reflux)75 - 85%HighModerateLow
Methanol 60-65 (Reflux)50 - 60%ModerateLowLow Yield
Toluene 80-9065 - 75%LowHighSolvate formation
EtOAc / Hexane 70 / Ambient80 - 90%HighModerateOiling Out
DMF / Water 90 / Ambient>90%LowHighSolvent occlusion

Part 3: Troubleshooting Common Issues

Q4: My product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this?

Diagnosis: This phenomenon, liquid-liquid phase separation (LLPS), occurs when the metastable limit is exceeded before the nucleation barrier is overcome. It is common with benzothiazepinones due to their conformational flexibility.

Corrective Protocol (The "Seeding" Loop):

  • Reheat the mixture until the oil dissolves completely.

  • Add a Seed Crystal: If you have any solid material (even crude), add a tiny amount at

    
     below the saturation temperature.
    
  • Reduce Cooling Rate: Insulate the flask. Rapid cooling promotes oiling. A rate of

    
     is ideal.
    
  • Change Solvent: If using EtOAc/Hexane, increase the proportion of EtOAc slightly. Oiling often indicates the antisolvent ratio is too high.

Q5: The crystals are colored (yellow/orange), but the pure compound should be off-white.

Diagnosis: Trapped oxidation byproducts (likely disulfide impurities from the thiophenol starting material) or residual catalyst.

Remediation:

  • Activated Carbon Treatment:

    • Dissolve crude in boiling Ethanol (20 volumes).

    • Add Activated Carbon (5-10 wt%).

    • Reflux for 15-30 minutes.

    • Hot Filtration: Filter through a Celite pad while hot to remove carbon.

    • Crystallize the filtrate.

  • Warning: Do not use carbon with chlorinated solvents if avoiding halogen exchange is critical (though less relevant for this stable bromide).

Part 4: Step-by-Step Optimization Workflow

The following diagram illustrates the decision logic for solvent selection based on your specific yield/purity constraints.

RecrystallizationLogic Start Start: Crude 8-Bromo-Benzothiazepinone SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Cool to 25°C Soluble->Cooling Yes NotSoluble Insoluble in EtOH? Soluble->NotSoluble No Crystallization Crystallization Occurs? Cooling->Crystallization Harvest Harvest Crystals (Target Protocol) Crystallization->Harvest Yes, High Yield TooSoluble Yield < 50%? (Too Soluble) Crystallization->TooSoluble Yes, Low Yield OilingOut Issue: Oiling Out? Crystallization->OilingOut No, Oily AddWater Switch to EtOH/Water (9:1) TooSoluble->AddWater Yes AddWater->Cooling TryToluene Switch to Toluene or DMF/Water NotSoluble->TryToluene Yes RemedyOil Remedy: Reheat, Seed, Slow Cool OilingOut->RemedyOil Yes RemedyOil->Cooling

Figure 1: Decision tree for solvent selection and troubleshooting during the purification of 8-bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

References

  • Synthesis of Substituted Benzothiazepine Compounds. Scientific Research Publishing. Detailed protocols for 1,5-benzothiazepin-4(5H)-one derivatives and purification via ethanol/benzene systems.

  • Optical resolution of a 1,5-benzothiazepine derivative. Chem. Pharm. Bull. (Tokyo), 1997. Discusses crystallization kinetics and solvent effects on Diltiazem intermediates.

  • Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones. Growing Science. Provides experimental data on recrystallization of 8-substituted analogs using Ethanol and Ethyl Acetate.[1]

  • Influence of Solvent Selection on Crystallizability. White Rose Research Online. General principles of polymorph control and solvent selection for complex pharmaceutical intermediates.

  • 1,5-Benzothiazepin-4(5H)-one Chemical Properties. PubChem. Physical property data supporting solubility predictions.[2]

Sources

Troubleshooting

Addressing stability issues of benzothiazepines in acidic or basic media

Technical Support Center: Benzothiazepine Stability Subject: Troubleshooting Stability of 1,5-Benzothiazepines (e.g., Diltiazem) in Acidic & Basic Media To: Research & Development Team, Formulation Scientists From: Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiazepine Stability

Subject: Troubleshooting Stability of 1,5-Benzothiazepines (e.g., Diltiazem) in Acidic & Basic Media To: Research & Development Team, Formulation Scientists From: Senior Application Scientist, Stability Group

Introduction: The Fragility of the Scaffold

You are likely encountering inconsistent recovery rates or the appearance of unknown peaks during HPLC analysis of your benzothiazepine derivatives. This is not necessarily a synthesis failure; it is a characteristic of the 1,5-benzothiazepine scaffold (specifically the thiazepine ring fused to benzene).

The core issue is that this scaffold acts as a "chemical chameleon":

  • In Acid (pH < 3): The side-chain ester (if present, as in Diltiazem) is susceptible to specific acid-catalyzed hydrolysis.

  • In Base (pH > 7): The system faces catastrophic failure modes including rapid ester saponification, C2-epimerization, and lactam ring cleavage. Furthermore, at high pH, the uncharged molecule exhibits high lipophilicity, leading to adsorption on specific container materials.

This guide provides the diagnostic logic and protocols to stabilize your analytes.

Diagnostic Workflow (Interactive Visual)

Before altering your synthesis, run your observations through this decision matrix to identify the degradation mechanism.

Benzothiazepine_Diagnosis Start START: Stability Issue Identified Check_pH Check Solution pH Start->Check_pH Acid_Branch Acidic Media (pH < 4) Check_pH->Acid_Branch Low pH Base_Branch Basic Media (pH > 7) Check_pH->Base_Branch High pH Peak_Shift Is the Main Peak shifting to a slightly lower RT? Acid_Branch->Peak_Shift Desacetyl Diagnosis: Ester Hydrolysis (Formation of Desacetyl derivative) Peak_Shift->Desacetyl Yes Container_Check Container Material: Is it PVC/Plastic? Base_Branch->Container_Check Sorption Diagnosis: Adsorption/Sorption (Loss of API to container) Container_Check->Sorption Yes (PVC) New_Peaks Are there new peaks (isomers/ring open)? Container_Check->New_Peaks No (Glass) Epimer Diagnosis: C2-Epimerization or Ring Cleavage New_Peaks->Epimer Yes

Figure 1: Diagnostic decision tree for identifying benzothiazepine degradation pathways based on environmental pH and container material.

Module A: Acidic Instability (Hydrolysis)

The Issue: In acidic media (e.g., 0.1N HCl used for dissolution testing), you observe a decrease in the parent peak and the rise of a more polar impurity.

The Mechanism: The 1,5-benzothiazepine ring itself is relatively robust in mild acid. However, functional groups attached to the ring—specifically ester side chains (like the acetate at C3 in Diltiazem)—are highly labile. The protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to deacetylation .

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
pH Window Maintain pH 3.0 – 5.0 Kinetic studies confirm the "U-shape" stability profile; maximum stability is typically near pH 4-5.
Temperature Keep < 25°C Hydrolysis follows pseudo-first-order kinetics; rate constants (

) increase exponentially with temperature.
Buffer Citrate or AcetateAvoid buffers that can act as nucleophiles.

Corrective Experiment (Kinetic Validation):

  • Prepare a 100 µg/mL solution of your compound in 0.1N HCl.

  • Incubate at 37°C.

  • Inject into HPLC at T=0, 1h, 4h, and 24h.

  • Success Criteria: If the parent peak degrades >5% in 24h, the medium is too aggressive. Switch to Acetate Buffer (pH 4.5).

Module B: Basic Instability (Epimerization & Sorption)

The Issue: In phosphate buffer (pH 7.4 or higher), you observe rapid loss of the compound, sometimes without the appearance of stoichiometric degradation peaks.

The Mechanism:

  • Sorption (The "Hidden" Loss): At basic pH, benzothiazepines exist in their unionized free-base form, which is highly lipophilic. They adhere to PVC and soft plastics.

  • Epimerization: The C2 proton is acidic. Bases can abstract this proton, leading to inversion of stereochemistry (e.g., cis to trans), which may elute differently or co-elute as a shoulder.

  • Saponification: Rapid hydrolysis of the ester.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Container Glass Only Prevents adsorption of the lipophilic free base. Avoid PVC infusion bags or plastic HPLC vials for long storage.
Solvent Non-aqueous stock Store stock solutions in Methanol/DMSO. Only dilute into aqueous base immediately before use.
Processing Lyophilization If basic processing is required, keep contact time < 30 mins and lyophilize immediately to stop kinetics.

Corrective Experiment (Sorption Check):

  • Prepare two identical solutions in pH 8.0 Phosphate Buffer.

  • Store Solution A in a Glass vial.

  • Store Solution B in a Polypropylene (Plastic) tube.

  • Analyze after 4 hours.

  • Result: If A > B in concentration, you have a sorption issue, not just chemical degradation.

Module C: Analytical Validation (HPLC)

To accurately monitor these changes, your analytical method must separate the parent from the specific degradants (Desacetyl vs. Epimer).

Recommended HPLC Conditions:

  • Column: C18 (End-capped to prevent tailing of the amine), 150 x 4.6 mm, 5µm.

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (40:60 v/v). Note: Keep the mobile phase acidic to stabilize the sample during the run.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 240 nm (standard for benzothiazepine core).

Data Summary: Stability Profile (Example for Diltiazem)

ConditionHalf-Life (

)
Major Degradant
pH 1.0 (37°C)~15 hoursDesacetyl-derivative
pH 4.0 (37°C)> 1000 hoursNegligible
pH 9.0 (37°C)< 1 hourEpimers + Hydrolysis products

Frequently Asked Questions (FAQ)

Q: Can I use acetonitrile as a diluent for basic samples? A: Yes, but be careful. While organic solvents suppress hydrolysis, if the "effective pH" remains high, epimerization can still occur. Always adjust the "apparent pH" of the final solution to < 6.0 before injection.

Q: Why does my peak tail significantly? A: Benzothiazepines contain a tertiary amine nitrogen. If your column has residual silanol activity (acidic), the amine will interact, causing tailing. Use a base-deactivated (DB) column or add triethylamine (modifier) to your mobile phase.

Q: I see a peak eluting before my parent in acid stability samples. What is it? A: This is likely the Desacetyl derivative. Removing the acetyl group increases polarity, reducing retention time on a Reverse Phase C18 column.

References

  • Degradation Kinetics of Diltiazem in Aqueous Solution. Source:International Journal of Pharmaceutics. Context: Establishes the U-shaped pH-rate profile and identifies pH 4-5 as the region of maximum stability. Link:

  • Sorption of Diltiazem to PVC Containers. Source:Drug Development and Industrial Pharmacy. Context: Details the loss of drug content due to adsorption on plastics at basic pH, distinguishing it from chemical degradation. Link:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Source:International Council for Harmonisation. Context: The regulatory framework for setting up the stress testing protocols described in Module A. Link:

  • Stereoselective degradation of benzothiazepines. Source:Journal of Chromatography A. Context: Discusses the separation of epimers formed under basic conditions. Link:

Optimization

Minimizing oxidative degradation of 2,3-dihydro-1,5-benzothiazepines

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket: Minimizing Oxidative Degradation of 2,3-dihydro-1,5-benzothiazepines Reference ID: BTZ-STAB-2024[1] Welcome to the Benzothiazepine...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket: Minimizing Oxidative Degradation of 2,3-dihydro-1,5-benzothiazepines Reference ID: BTZ-STAB-2024[1]

Welcome to the Benzothiazepine Stabilization Hub

You are likely here because your compound—potentially a diltiazem analogue or a novel calcium channel blocker candidate—has discolored, lost potency, or shown impurity peaks during HPLC analysis.[1]

The 2,3-dihydro-1,5-benzothiazepine scaffold is chemically privileged but structurally vulnerable.[1] The thiazepine ring contains a sulfide (thioether) moiety that is highly electron-rich, making it a "soft" target for reactive oxygen species (ROS).[1] Furthermore, if your derivative contains an ester side chain (common in diltiazem-like drugs), you are fighting a two-front war: S-oxidation and Ester Hydrolysis .[1]

This guide bypasses generic advice to focus on the specific physicochemical failures of this scaffold.

Module 1: Diagnostic Hub (Troubleshooting)

Use this section to identify the root cause of your degradation based on observable symptoms.

Symptom Primary Diagnosis Root Cause Mechanism Immediate Action
Sample turns yellow/orange S-Oxidation The sulfide sulfur (-S-) attacks singlet oxygen or peroxides, forming Sulfoxides (

)
.[1] This is often photochemically accelerated.
1. Protect from light immediately (Amber glass).2.[1] Check solvents for peroxides (e.g., old THF/Ethers).[1]
Shift in Retention Time (HPLC) + pH Drift Hydrolysis Nucleophilic attack on the C3-ester or amide bond.[1] Common in aqueous buffers > pH 6.0 or < pH 3.[1]0.1. Adjust buffer to pH 3.5–5.0 (Stability window).2. Lyophilize samples if storing >24 hrs.
Precipitation in PVC containers Sorption/Leaching Lipophilic benzothiazepines adsorb onto PVC or leach plasticizers.[1]Switch to Glass or Teflon (PTFE) containers immediately.[1]
New impurity peak (M+16) Sulfoxide Formation Mass spec shows +16 Da.[1] Classic oxidation signature.Degas all solvents (Argon/Nitrogen sparge).[1] Add antioxidant.[2]
New impurity peak (M-42) Deacetylation Loss of acetyl group (common in diltiazem derivatives).[1]Eliminate moisture; lower temperature; check for trace acid/base.
Module 2: The Degradation Pathways (Visualized)

To stabilize your molecule, you must understand the enemy. The diagram below maps the two critical failure points: the Sulfur atom (Oxidation) and the Side-chain (Hydrolysis).[1]

Benzothiazepine_Degradation Parent 2,3-dihydro-1,5-benzothiazepine (Active API) Sulfoxide S-Oxide Impurity (M+16 Da) [Yellowing/Toxicity] Parent->Sulfoxide Oxidation (Peroxides/Light/O2) Desacetyl Desacetyl/Hydrolyzed Product (M-42 Da) [Potency Loss] Parent->Desacetyl Hydrolysis (pH > 6 or pH < 3) Sulfone Sulfone Impurity (M+32 Da) [Irreversible] Sulfoxide->Sulfone Strong Oxidation Light UV Light / Heat Light->Parent Accelerates Water H2O / OH- Water->Parent Required for Hydrolysis

Figure 1: Dual degradation pathways of 1,5-benzothiazepines.[1] The S-oxidation pathway (Red) is irreversible and driven by radical mechanisms/light.[1] The Hydrolysis pathway (Yellow) is equilibrium-driven and pH-dependent.

Module 3: Prevention Protocols

These protocols are designed to be self-validating. If you follow them, your HPLC baseline should remain clean.[1]

Protocol A: The "Zero-Oxidation" Synthesis & Handling

Use this when handling the pure solid or during synthesis workup.

  • Solvent Degassing (The Sparging Rule):

    • Why: Dissolved oxygen is the primary oxidant.

    • Step: Sparge all reaction solvents with Argon (preferred over Nitrogen due to density) for at least 15 minutes prior to dissolving the benzothiazepine.

  • Peroxide Scavenging:

    • Why: Ethers (THF, Dioxane) accumulate peroxides that rapidly oxidize the thiazepine sulfur.[1]

    • Step: Test solvents with KI starch paper.[1] If positive, pass through activated alumina or use fresh HPLC-grade solvents.[1]

  • Light Exclusion:

    • Why: Benzothiazepines are photosensitive.[1] UV light excites the sulfide electrons, lowering the activation energy for oxidation.

    • Step: Wrap all flasks in aluminum foil or use amber glassware. Perform chromatography in reduced light if possible.

Protocol B: Formulation & Storage Stability

Use this for storing aqueous solutions or biological assay stocks.[1]

  • The pH "Sweet Spot":

    • Target pH 3.5 – 5.0 .

    • Reasoning: At neutral/alkaline pH (pH > 6), the amide/ester bonds hydrolyze.[1] At very low pH (< 2), acid-catalyzed hydrolysis occurs.[1] The pH 3-5 window minimizes both hydrolysis and S-oxidation rates.[1]

    • Buffer: Use Citrate or Acetate buffers.[1] Avoid Phosphate buffers if metal catalysis is suspected (phosphate can precipitate trace metals but also sometimes catalyze hydrolysis).[1]

  • Chelation (The Hidden Factor):

    • Why: Trace transition metals (Cu²⁺, Fe³⁺) act as catalysts for S-oxidation.[1]

    • Step: Add 0.05% w/v EDTA (Disodium Edetate) to aqueous buffers.[1] This sequesters metal ions, halting the catalytic oxidation cycle.

  • Antioxidant Selection:

    • Aqueous: Sodium Metabisulfite (0.1%).[1] Note: Sulfites can be reactive; validate against your specific derivative.[1]

    • Organic/Lipophilic: BHT (Butylated hydroxytoluene) at 0.01% is highly effective for preventing free-radical propagation in the lipid phase.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: I see two peaks in my LC-MS, one at M+16 and one at M+32. What happened? A: You have sequential oxidation.[1] The M+16 is the sulfoxide (chiral, so it might even appear as a split peak due to diastereomers if your molecule has other chiral centers). The M+32 is the sulfone . This indicates a strong oxidizing environment—likely old solvents containing peroxides or exposure to air under bright light.

Q2: Can I store my benzothiazepine in DMSO stocks? A: Proceed with caution. DMSO is an oxidant itself (Swern oxidation mechanism).[1] While stable at room temp, DMSO can transfer oxygen to the sensitive thiazepine sulfur over long periods or if heated.

  • Recommendation: Use anhydrous Acetonitrile or Methanol for stocks, stored at -20°C. If DMSO is required for biology, prepare fresh.[1]

Q3: My compound precipitates in PBS (pH 7.4). Why? A: 2,3-dihydro-1,5-benzothiazepines are weak bases.[1] At pH 7.4, they may be largely un-ionized (depending on the pKa of the nitrogen), reducing solubility. Furthermore, pH 7.4 accelerates the hydrolysis of the side chains.

  • Fix: If the assay permits, lower pH to 6.0 or use a co-solvent like PEG-400 (Polyethylene Glycol) which stabilizes the dispersion and reduces hydrolytic stress.[1]

Q4: Is the yellow color reversible? A: Generally, no . The yellowing comes from the extended conjugation or the formation of S-oxide/quinone-like degradation products. Once the sulfur is oxidized to sulfone, it cannot be easily reduced back to sulfide without harsh chemistry that would destroy the rest of the molecule. Prevention is the only cure.

Module 5: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Sample Issue Detected CheckType Identify Issue Type Start->CheckType Type1 Color Change (Yellow/Brown) CheckType->Type1 Type2 Purity Loss / New Peaks (No Color Change) CheckType->Type2 OxidCheck Check Mass Spec: M+16 present? Type1->OxidCheck HydroCheck Check pH: Is pH > 6 or < 3? Type2->HydroCheck SolventCheck Check Solvents for Peroxides/O2 OxidCheck->SolventCheck Yes LightCheck Was sample exposed to light? OxidCheck->LightCheck Yes ActionOx ACTION: Add EDTA, Sparge Argon, Amber Vials SolventCheck->ActionOx LightCheck->ActionOx ActionpH ACTION: Adjust to pH 3.5 - 5.0 HydroCheck->ActionpH Yes ActionTemp ACTION: Store at -20°C Avoid aqueous storage HydroCheck->ActionTemp No (pH is OK)

Figure 2: Step-by-step diagnostic flow for stabilizing 1,5-benzothiazepine derivatives.

References
  • Diltiazem Degradation Kinetics : Sastry, M. S., et al.[1] "Degradation Kinetics of Diltiazem Hydrochloride in Aqueous Solution." Indian Journal of Pharmaceutical Sciences, 1995.[1][3] (Establishes the pH-dependent hydrolysis and oxidation pathways).

  • Oxidative Mechanism : Abu-Shandi, K. H.[1] "HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite." Der Pharma Chemica, 2014.[1][4] (Details the oxidative stress testing using peroxides and the formation of desacetyl vs. S-oxide impurities).

  • Photostability Guidelines : ICH Harmonised Tripartite Guideline. "Photostability Testing of New Active Substances and Medicinal Products Q1B." (Provides the standard protocol for light-stress testing relevant to photosensitive heterocycles).

  • Synthesis & Stability : Ameta, K. L., et al.[1] "Synthesis of 1,5-benzothiazepine derivatives: Green Synthesis, In Silico and In Vitro Evaluation." Molecules, 2022.[1][5][6][7] (Discusses the synthetic conditions and structural vulnerabilities of the thiazepine ring). [1]

  • Formulation Stabilization : Yüksek, V., et al.[1] "Evaluation of a diltiazem cream preparation for estimation of degradation behavior." Journal of Research in Pharmacy, 2020.[1] (Demonstrates the impact of excipient order and water content on hydrolysis rates). [1]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

This guide provides an in-depth spectral analysis of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one , a halogenated derivative of the pharmacologically significant 1,5-benzothiazepine class. This scaffold is structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectral analysis of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one , a halogenated derivative of the pharmacologically significant 1,5-benzothiazepine class. This scaffold is structurally related to calcium channel blockers like Diltiazem and Clentiazem.

The analysis focuses on distinguishing the 8-bromo derivative from its non-halogenated precursors and regioisomers using high-resolution 1H and 13C NMR spectroscopy.

Introduction & Structural Context

The 1,5-benzothiazepin-4(5H)-one core consists of a benzene ring fused to a seven-membered thiazepine ring containing a ketone at position 4. The "2,3-dihydro" designation indicates saturation at the C2 and C3 positions, creating an ethylene bridge between the sulfur and the carbonyl group.

  • Target Molecule: 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

  • Core Significance: The bromine atom at position 8 serves as a diagnostic handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) and significantly alters the electronic environment of the aromatic ring compared to the unsubstituted parent.

Synthesis Pathway (Context for Impurities)

Understanding the synthesis is crucial for identifying spectral impurities. This molecule is typically synthesized via the condensation of 2-amino-5-bromobenzenethiol with acrylic acid (or its esters/chlorides).

  • Key Spectral Marker for Success: Disappearance of the acrylic vinyl protons (

    
     5.8–6.4 ppm) and appearance of the cyclic ethylene multiplets (
    
    
    
    2.4–3.5 ppm).

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this self-validating protocol.

Solvent Selection:

  • Preferred: DMSO-d6 (

    
     2.50 ppm, 
    
    
    
    39.5 ppm).
    • Reasoning: The lactam NH proton is labile and often broad or invisible in

      
       due to rapid exchange or hydrogen bonding. DMSO-d6 stabilizes the NH via hydrogen bonding, resulting in a sharp, diagnostic singlet.
      
  • Alternative:

    
     (only for 13C analysis if solubility permits).
    

Sample Concentration:

  • 1H NMR: 5–10 mg in 0.6 mL solvent.

  • 13C NMR: 20–30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons, specifically C4 and C8-Br).

1H NMR Spectral Analysis

The 1H NMR spectrum is characterized by two distinct regions: the aliphatic ethylene bridge (C2/C3) and the aromatic system (C6/C7/C9).

A. Aliphatic Region (The Thiazepine Ring)

The C2 and C3 protons form an AA'XX' or AA'BB' spin system, often appearing as two complex triplets or multiplets.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityAssignment Logic
H-3

2.35 – 2.55 Multiplet / TripletShielded relative to H-2;

to carbonyl.
H-2

3.25 – 3.50 Multiplet / TripletDeshielded by the adjacent Sulfur atom.
B. Aromatic Region (The 8-Bromo Substitution)

The 8-bromo substitution breaks the symmetry of the benzene ring, leaving three aromatic protons: H6, H7, and H9.

  • H-9 (d, J ~2 Hz): Located between the Sulfur (S1) and Bromine (Br8). The sulfur atom exerts a deshielding effect, and it shows a small meta-coupling to H7.

  • H-7 (dd, J ~8.5, 2 Hz): Ortho to the Bromine and meta to the Nitrogen. It couples strongly with H6 (ortho) and weakly with H9 (meta).

  • H-6 (d, J ~8.5 Hz): Ortho to the lactam Nitrogen (NH). The electron-donating resonance effect (+M) of the nitrogen typically shields this position relative to the others.

C. The Lactam Proton
  • NH (s): 10.0 – 10.5 ppm (in DMSO-d6).

    • Diagnostic Check: Upon addition of

      
      , this signal disappears (D-exchange), confirming it is not an aromatic proton.
      

13C NMR Spectral Analysis

The 13C spectrum confirms the carbon skeleton and the oxidation state.

CarbonTypeShift (

, ppm)
Diagnostic Note
C-4

170.0 – 174.0 Characteristic amide/lactam carbonyl.
C-5a Quaternary138.0 – 142.0 Bridgehead carbon attached to Nitrogen.
C-9a Quaternary125.0 – 130.0 Bridgehead carbon attached to Sulfur.
C-8

116.0 – 119.0 Key Signal. Upfield shift due to the "Heavy Atom Effect" of Bromine.
C-3

35.0 – 38.0

to Carbonyl.
C-2

29.0 – 33.0

to Sulfur.

Comparative Analysis: 8-Bromo vs. Alternatives

This section compares the target molecule against its non-brominated parent and common synthetic impurities.

Table 1: Spectral Comparison (DMSO-d6)
Feature8-Bromo-2,3-dihydro... (Target)Unsubstituted Parent (Alternative)Starting Material (2-Amino-5-bromo-benzenethiol)
Aromatic Pattern AMX System (3 protons)ABCD System (4 protons)AMX System (3 protons)
H-6 / H-7 Coupling Distinct doublet & ddComplex multipletsSimilar, but shifts differ
Aliphatic Region Two triplets (Ring closed)Two triplets (Ring closed)None (or broad SH/NH2)
Carbonyl (C=O) ~172 ppm~172 ppmAbsent
C-Br Shift ~118 ppmN/A (C-H at ~125 ppm)~110 ppm
Solvent Effects Guide
  • DMSO-d6: Essential for confirming the integral of the NH proton.

  • CDCl3: Causes the NH signal to broaden or shift upfield (to ~8.0 ppm), potentially overlapping with aromatic signals. Use only for checking aliphatic coupling constants (

    
    ) if resolution in DMSO is poor due to viscosity.
    

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific coupling pathways (J-coupling) that define the aromatic NMR signature.

G cluster_0 Aromatic Spin System (AMX) cluster_1 Aliphatic Bridge H9 H-9 (Ortho to S, Ortho to Br) ~7.6 ppm (d) H7 H-7 (Ortho to Br, Meta to N) ~7.4 ppm (dd) H9->H7 Meta Coupling (J ~ 2 Hz) H6 H-6 (Ortho to NH) ~7.1 ppm (d) H7->H6 Ortho Coupling (J ~ 8.5 Hz) C2 C2-H (Alpha to S) ~3.4 ppm C3 C3-H (Alpha to C=O) ~2.4 ppm C2->C3 Vicinal Coupling (J ~ 7 Hz) Br Br (Pos 8) Br->H9 Ortho Deshielding Br->H7 Ortho Deshielding

Figure 1: NMR Connectivity Map showing the J-coupling network of the aromatic protons and the aliphatic bridge.

References

  • Synthesis of 1,5-Benzothiazepin-4(5H)-ones: Levai, A. (2000). Synthesis of 2,3-dihydro-1,5-benzothiazepines. Journal of Heterocyclic Chemistry.

  • NMR Spectral Assignments of Benzothiazepines: Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of 1,5-benzodiazepin-2-one derivatives. ResearchGate.[1][2]

  • Thiol-Ene Reaction Mechanisms (Acrylic Acid + Aminothiophenol): Rutkauskas, K., & Beresnevicius, Z. (2003). Reaction of 2-aminothiophenol with acrylic acid and conversion of the resultant adducts. Chemistry of Heterocyclic Compounds.

  • General 1,5-Benzothiazepine Spectral Data: Garg, N., et al. (2010). 1,5-Benzothiazepine Derivatives: Synthesis and Biological Evaluation. Journal of Global Trends in Pharmaceutical Sciences.

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Brominated Benzothiazepines

Executive Summary Product Focus: Brominated 2,3-dihydro-1,5-benzothiazepines (Representative Candidate: BromTiaz-4) Context: Benzothiazepines are a privileged scaffold in drug discovery, utilized in calcium channel block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Brominated 2,3-dihydro-1,5-benzothiazepines (Representative Candidate: BromTiaz-4) Context: Benzothiazepines are a privileged scaffold in drug discovery, utilized in calcium channel blockers (e.g., diltiazem) and antidepressants. The incorporation of bromine into this scaffold serves two critical functions: it enhances lipophilicity for membrane permeability and acts as a distinct mass spectrometric "tag" for metabolic tracking.

This guide compares the analytical performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) against the traditional Electron Ionization (EI-MS) for the structural elucidation of these compounds. While EI provides fingerprinting, ESI-HRMS/MS is superior for preserving the labile 7-membered thiazepine ring and retaining the diagnostic bromine isotopic signature (


) throughout the fragmentation lineage.

Comparative Analysis: ESI-HRMS/MS vs. EI-MS

The following table contrasts the performance of the "Product" (BromTiaz-4 analyzed via ESI-HRMS) against the standard alternative (EI-MS).

FeatureESI-HRMS/MS (Recommended) EI-MS (Alternative)
Ionization Mechanism Soft Ionization: Protonation

preserves the molecular ion.
Hard Ionization: High-energy electron bombardment (70 eV) induces extensive fragmentation.
Isotopic Signature Preserved: The characteristic 1:1 doublet of Br is visible in the parent and primary daughter ions.Often Lost: Rapid loss of the halogen or extensive fragmentation can obscure the isotopic cluster.
Ring Stability High: Allows observation of specific ring-opening pathways (Routes A-D).Low: The 7-membered ring often collapses immediately to stable benzothiazole or indole cores.
Sensitivity Femtogram range: Ideal for pharmacokinetic (PK) studies in plasma.Nanogram range: Better suited for purity analysis of bulk synthesis.
Structural Insight Mechanistic: Reveals connectivity via sequential neutral losses (e.g.,

,

).
Fingerprint: Matches library spectra but often fails to distinguish regioisomers.

Detailed Fragmentation Mechanics

The fragmentation of protonated brominated benzothiazepines follows four distinct mechanistic routes (A-D). Understanding these pathways is essential for confirming the position of the bromine substituent (e.g., on the fused benzene ring vs. the pendant aryl ring).

The "Four Routes" of Fragmentation[1]
  • Route A (Retro-Michael / Ring Fission): The 7-membered thiazepine ring is conformationally flexible. Protonation at the nitrogen triggers a retro-Michael-type cleavage, often expelling the C2-C3 fragment.

  • Route B (Halogen Radical Loss): A homolytic cleavage unique to the brominated analog. The loss of

    
     (79/81 Da) generates a radical cation, collapsing the isotopic doublet into a singlet.
    
  • Route C (Small Neutral Loss): Elimination of

    
     (17 Da) or 
    
    
    
    (34 Da), driven by the formation of a stabilized aromatic cation (e.g., benzothiazolium).
  • Route D (Ring Contraction): Extrusion of the sulfur atom or ethylene bridge to form a more stable 5-or 6-membered heterocyclic core (benzothiazole or quinoline derivatives).

Visualization: Fragmentation Pathway of BromTiaz-4

Model Compound: 2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepine (


, MW 

317/319).

BromTiazFragmentation Parent Parent Ion [M+H]+ m/z 318 / 320 (Isotope Ratio 1:1) Frag_A Route A: Ring Fission [M+H - C8H7Br]+ m/z 136 (Benzothiazole Cation) Parent->Frag_A Retro-Michael (-Bromostyrene) Frag_B Route B: Halogen Loss [M+H - HBr]+ m/z 238 (Thiazepine Core) Parent->Frag_B Loss of HBr (-80/82 Da) Frag_C Route C: Neutral Loss [M+H - NH3]+ m/z 301 / 303 (Thiol Cation) Parent->Frag_C Deamination (-17 Da) Frag_D Route D: Ring Contraction [M+H - C2H4]+ m/z 290 / 292 (Benzothiazole Derivative) Parent->Frag_D Bridge Extrusion (-28 Da) SubFrag_A m/z 109 (Benzenethiol Cation) Frag_A->SubFrag_A -HCN

Figure 1: Mechanistic fragmentation tree for a representative brominated benzothiazepine. Note the preservation of the isotopic doublet (m/z X / X+2) in Routes C and D, but its loss in Route A (if Br is on the expelled fragment) or Route B.

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

This protocol ensures the generation of reproducible, high-quality spectral data suitable for publication or regulatory submission.

Phase 1: Sample Preparation (The "Dilute-and-Shoot" Check)
  • Objective: Prevent detector saturation and dimer formation.

  • Step 1: Dissolve 1 mg of BromTiaz-4 in 1 mL of HPLC-grade Methanol (Stock: 1 mg/mL).

  • Step 2: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Validation: The final concentration (10 µg/mL) should yield an absolute intensity of

    
     counts per second (cps). If >
    
    
    
    cps, dilute further to avoid space-charge effects.
Phase 2: Data Acquisition (Q-TOF Parameters)
  • Instrument: Quadrupole Time-of-Flight (e.g., Agilent 6500 or Waters Xevo).

  • Ion Source: ESI Positive Mode (

    
    ).[1][2]
    
  • Key Parameters:

    • Capillary Voltage: 3500 V (Standard)

    • Fragmentor Voltage: 135 V (Critical: Too high causes in-source fragmentation, losing the parent ion).

    • Collision Energy (CE): Ramp 10–40 eV.

  • Causality: A CE ramp is preferred over a fixed value because the flexible thiazepine ring opens at low energy (10-15 eV), while the stable aromatic cores require high energy (30-40 eV) to fragment further.

Phase 3: Data Interpretation (The "Bromine Rule")
  • Identify the Parent: Look for the doublet separated by 2.0 Da with near-equal intensity (

    
    , 
    
    
    
    ).
  • Trace the Daughter Ions:

    • If a fragment retains the doublet

      
       The bromine atom remains attached.
      
    • If a fragment becomes a singlet

      
       The bromine was lost (Route B) or was on the cleaved portion (Route A).
      
  • Calculate Mass Defect: Bromine has a significant negative mass defect. High-resolution data should show m/z values slightly lower than nominal (e.g.,

    
     is 78.9183, not 79.0000).
    

References

  • Fragmentation of 1,5-Benzothiazepines (General Mechanism)

    • Source: Journal of Heterocyclic Chemistry / PubMed
    • Title: Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones
    • URL:[Link]

  • Synthesis and Spectral Characteriz

    • Source: ResearchGate[3][4]

    • Title: Synthesis of 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines
    • URL:[Link]

  • ESI-MS/MS of Benzodiazepine/Benzothiazepine Deriv

    • Source: N
    • Title: Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry[2][4]

    • URL:[Link][2]

  • Mass Spectrometry Fragmentation P

    • Source: Chemistry LibreTexts
    • Title: Mass Spectrometry - Fragmentation Patterns[1][2][4][5][6][7]

    • URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one: Integrating X-ray Crystallography and Spectroscopic Methods

For researchers and professionals in drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The 1,5-benzothiazepine scaffold is of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The 1,5-benzothiazepine scaffold is of significant interest due to its presence in pharmacologically active compounds, such as the calcium channel blocker diltiazem.[1][2] This guide provides a comprehensive comparative analysis of the structural characterization of a specific derivative, 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

In the absence of a publicly available crystal structure for the title compound, this guide will leverage detailed X-ray crystallographic data from a closely related analogue, 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, as a primary reference.[3] We will explore the expected crystallographic parameters for our target compound and demonstrate how complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are indispensable for unambiguous structural confirmation.[4][5]

Synthesis and Crystallization: A Practical Approach

The synthesis of the 2,3-dihydro-1,5-benzothiazepine core generally involves the condensation of a substituted 2-aminothiophenol with an α,β-unsaturated carbonyl compound or a related synthon.[6] The subsequent bromination can be achieved using a suitable brominating agent.

Proposed Synthesis of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

A plausible synthetic route, adapted from established methods for similar compounds, is outlined below.[7]

Experimental Protocol:

  • Step 1: Synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

    • To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as toluene, add acrylic acid (1.1 equivalents).

    • The mixture is refluxed for 4-6 hours with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to facilitate cyclization.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Step 2: Bromination.

    • The purified 2,3-dihydro-1,5-benzothiazepin-4(5H)-one (1 equivalent) is dissolved in a suitable solvent like dichloromethane or acetonitrile.

    • The solution is cooled to 0-5 °C, and N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise over 15-20 minutes.

    • The reaction is stirred at room temperature for 2-4 hours.

    • The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

Crystallization for X-ray Analysis

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies.[8] Slow evaporation is a commonly employed and effective technique.[9]

Experimental Protocol:

  • Dissolve the purified 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in a minimal amount of a suitable solvent system, such as an ethanol/ethyl acetate mixture.

  • Gently warm the solution to ensure complete dissolution.

  • Filter the warm solution to remove any particulate matter.

  • Transfer the filtrate to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Crystallography: A Comparative Analysis with a Known Analogue

While the crystal structure for 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is not currently available in open-access databases, we can infer its likely structural parameters by examining the published data for 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.[3]

Crystallographic Data for the Reference Compound

The following table summarizes the key crystallographic data for the reference compound, providing a benchmark for what to expect for our target molecule.[3]

Parameter7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Chemical FormulaC₁₈H₂₆BrNO₂S
Formula Weight400.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.7844 (18)
b (Å)11.251 (2)
c (Å)22.039 (6)
β (°)98.199 (8)
Volume (ų)1910.5 (8)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.048
wR2 (all data)0.141

The thiazepine ring in the reference compound adopts a boat conformation.[3] It is highly probable that the thiazepine ring in 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one will also exhibit a similar non-planar conformation. The presence of the bromine atom on the benzene ring is expected to influence the crystal packing through halogen bonding interactions.

Caption: Molecular structure of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

Alternative and Complementary Characterization Techniques

In the absence of single-crystal X-ray data, or as a means of validation, spectroscopic techniques are essential for structural elucidation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment and connectivity of atoms within a molecule.

Expected ¹H NMR Data:

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm, with splitting patterns indicative of the substitution on the benzene ring.

  • Methylene Protons (-CH₂-CH₂-): Two multiplets, likely in the regions of 2.5-3.0 ppm and 3.5-4.0 ppm, corresponding to the two methylene groups in the thiazepine ring.

  • Amine Proton (-NH-): A broad singlet that may appear over a wide chemical shift range and could be exchangeable with D₂O.

Expected ¹³C NMR Data:

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170 ppm.

  • Aromatic Carbons: Multiple signals between 120-140 ppm.

  • Methylene Carbons (-CH₂-CH₂-): Signals in the aliphatic region, approximately 30-50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Data:

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, corresponding to the amine group.

  • C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, indicative of the amide carbonyl group.

  • C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Experimental and Analytical Workflows

Visualizing the workflows for synthesis and analysis can provide clarity on the entire process from starting materials to final structural determination.

A 2-Aminothiophenol + Acrylic Acid B Cyclization (Reflux) A->B C 2,3-dihydro-1,5-benzothiazepin-4(5H)-one B->C D Bromination (NBS) C->D E 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one D->E

Caption: General synthetic workflow for the target compound.

A Synthesized Compound B Crystallization A->B C Single Crystal Selection B->C D X-ray Diffractometer C->D E Data Collection D->E F Structure Solution and Refinement E->F G Final Crystal Structure F->G

Caption: Typical workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural characterization of novel compounds is a multi-faceted process that often requires an integrated approach. While single-crystal X-ray crystallography remains the gold standard for providing unambiguous three-dimensional structural information, its application is contingent on the ability to grow high-quality crystals.[10] This guide has demonstrated that even in the absence of a direct crystal structure for 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, a significant amount of structural insight can be gained through a comparative analysis with a closely related, crystallographically characterized analogue. Furthermore, the judicious use of complementary spectroscopic techniques such as NMR and FTIR is crucial for validating the synthesis and confirming the molecular structure. This combined strategy of comparative analysis and spectroscopic validation represents a robust and scientifically sound approach for researchers in the field of drug discovery and development.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Deepu, C. V., & Manjula, M. (2013). 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1129. [Link]

  • Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][11]thiazepin-4(5H)-one. Journal of Chemical Research, 44(7-8), 438-442. [Link]

  • Forrest, T. P., & Snieckus, V. (1975). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Canadian Journal of Chemistry, 53(11), 1623-1628. [Link]

  • Ivanova, Y., & Momekov, G. (2025, May 23). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one. Molbank, 2025(2), M1369. [Link]

  • MDPI. (n.d.). Special Issue: Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Crystals. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, (2S,3S)-. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). Diltiazem. Retrieved March 4, 2026, from [Link]

  • Ankodia, V., Sharma, P. K., Gupta, V., & Pant, M. (2005). Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines. Heterocyclic Communications, 11(2), 157-160. [Link]

  • Khan, I., et al. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega, 8(19), 17303-17316. [Link]

  • Lorthioir, C., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(5), 1948-1961. [Link]

  • El-Faham, A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Crystals, 13(12), 1738. [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved March 4, 2026, from [Link]

  • Yusof, N. A., & Lang, M. (2018). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. Journal of Pharmaceutical Sciences and Research, 10(1), 1-5. [Link]

  • U.S. Food and Drug Administration. (1998). Diltiazem Hydrochloride Chemistry Review. Retrieved March 4, 2026, from [Link]

  • Zhdankin, V. V., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. The Journal of Organic Chemistry, 89(1), 476-483. [Link]

  • Khan, I., et al. (2023). Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega, 8(19), 17303-17316. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved March 4, 2026, from [Link]

  • Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. [Link]

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  • de Paula, G. F., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 894. [Link]

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  • Al-Adiwish, W. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 443. [Link]

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Comparative

A Comparative Guide to the Molecular Docking of 8-Bromo-Benzothiazepine with Diverse Protein Targets

Introduction: The Convergence of a Privileged Scaffold and In Silico Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are te...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and In Silico Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" for their ability to bind to multiple, often unrelated, protein targets. The 1,5-benzothiazepine core is one such scaffold, forming the backbone of well-known drugs like the calcium channel blocker Diltiazem and the antipsychotic Quetiapine.[1] This versatility makes benzothiazepine derivatives, such as 8-bromo-benzothiazepine, compelling subjects for drug discovery campaigns.

This guide provides a comparative analysis of molecular docking studies of 8-bromo-benzothiazepine against a curated set of therapeutically relevant protein targets. Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It serves as a cornerstone of structure-based drug design, allowing researchers to rapidly screen virtual libraries of compounds and generate hypotheses about their potential biological activity, thereby streamlining the drug discovery process.[3][4]

Here, we will not only outline the results but also delve into the causality behind the experimental choices, presenting a self-validating protocol that ensures the trustworthiness of the in silico findings.

PART 1: Target Selection - A Rationale-Driven Approach

The selection of protein targets is a critical first step, guided by the known pharmacological profile of the broader benzothiazepine class. To provide a meaningful comparison, we have selected three distinct proteins representing different target families: a kinase, a central nervous system (CNS) receptor, and a metabolic enzyme.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key receptor tyrosine kinase that mediates angiogenesis. Its inhibition is a validated strategy in anti-cancer therapy.[5]

    • PDB ID for Docking: 3BE2 (VEGFR2 kinase domain in complex with a benzamide inhibitor).[6]

  • Gamma-Aminobutyric Acid Type A (GABA-A) Receptor: A ligand-gated ion channel that is the primary target for benzodiazepines and other CNS-active drugs.[7][8] It is a crucial mediator of inhibitory neurotransmission.

    • PDB ID for Docking: 7PBD (α1β3 GABA-A receptor in complex with GABA).[9]

  • Alpha-Glucosidase: A carbohydrate-hydrolazing enzyme involved in glucose metabolism. Its inhibition is a therapeutic approach for managing type 2 diabetes.[10]

    • PDB ID for Docking: 5ZCB (Crystal structure of Alpha-glucosidase with an inhibitor).[11]

PART 2: A Self-Validating Protocol for Molecular Docking

To ensure the reliability of our computational model, we employ a protocol that includes a critical validation step. The entire workflow is designed to be a self-validating system, where the accuracy of the docking parameters is confirmed before screening the compound of interest.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_screening Screening Phase ligand_prep Ligand Preparation (8-bromo-benzothiazepine & Co-crystal Ligands) - 2D to 3D Conversion - Energy Minimization redocking Re-docking (Co-crystal ligand into its own protein) ligand_prep->redocking protein_prep Protein Preparation (PDB Structures) - Remove Water/Heteroatoms - Add Hydrogens - Assign Charges protein_prep->redocking rmsd RMSD Calculation (Compare docked pose to crystal pose) redocking->rmsd criterion Validation Check (RMSD < 2.0 Å?) rmsd->criterion criterion->protein_prep No (Adjust Parameters) docking Production Docking (8-bromo-benzothiazepine against all targets) criterion->docking Yes analysis Results Analysis - Binding Affinity - Interaction Visualization docking->analysis end End analysis->end start Start start->ligand_prep start->protein_prep

Caption: A comprehensive workflow for a validated molecular docking study.

Step-by-Step Methodology

2.1. Ligand Preparation

  • Objective: To generate a low-energy, 3D conformation of the ligand molecules.

  • Protocol:

    • The 2D structure of 8-bromo-1,5-benzothiazepine is drawn using chemical drawing software (e.g., ChemDraw) and saved in a 2D format (e.g., .cdx).

    • The structure is converted to a 3D format (e.g., .sdf or .mol2) using a program like Open Babel.[12]

    • To obtain a realistic conformation, the 3D structure undergoes energy minimization. This is performed using a force field (e.g., MMFF94) until a stable, low-energy state is reached.[13]

    • The same preparation process is applied to the co-crystallized ligands extracted from the PDB files (e.g., the inhibitors from 3BE2 and 5ZCB), which will be used for validation.

    • Finally, all ligand structures are converted to the PDBQT format required by AutoDock Vina, which includes adding Gasteiger charges and defining rotatable bonds.[12]

2.2. Protein Preparation

  • Objective: To clean the raw PDB structure, making it suitable for docking.

  • Protocol:

    • Download the crystal structures of the target proteins (3BE2, 7PBD, 5ZCB) from the RCSB Protein Data Bank.

    • Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, Discovery Studio).[14]

    • Prepare the protein using a dedicated tool (e.g., Chimera's Dock Prep).[15] This involves:

      • Removing non-essential molecules: All water molecules, ions, and co-factors not involved in binding are deleted.[16]

      • Adding hydrogens: Since PDB files often lack hydrogen atoms, polar hydrogens are added to satisfy the valencies of atoms.

      • Assigning charges: Partial atomic charges (e.g., Kollman charges) are assigned to the protein atoms.[17]

    • The prepared protein is saved in the PDBQT format.

2.3. Protocol Validation via Re-docking

  • Trustworthiness Pillar: This step is the cornerstone of a self-validating system. It confirms that our chosen docking software and parameters can accurately reproduce a known experimental binding pose.

  • Protocol:

    • The prepared co-crystallized ligand is docked back into the active site of its corresponding prepared protein.

    • The grid box, which defines the search space for the docking algorithm, is centered on the original position of the co-crystallized ligand.[18][19]

    • The docking simulation is performed using AutoDock Vina.[20]

    • The resulting docked pose is superimposed onto the original crystal structure pose.

    • The Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose is calculated.[21]

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[22][23] If the RMSD is higher, the docking parameters (e.g., grid box size, exhaustiveness) must be adjusted and the validation repeated.

2.4. Production Docking Simulation

  • Objective: To predict the binding mode and affinity of 8-bromo-benzothiazepine with the validated target proteins.

  • Protocol:

    • Once the protocol is validated for each target, the prepared 8-bromo-benzothiazepine ligand is docked into the active site of each prepared protein (VEGFR2, GABA-A Receptor, and α-Glucosidase).

    • The same grid parameters established during the validation step for each respective protein are used.

    • The docking simulation is run using AutoDock Vina, which employs a sophisticated sampling algorithm to explore possible binding conformations and a scoring function to estimate the binding affinity.[17][24]

    • The program outputs several possible binding poses, ranked by their predicted binding affinity (docking score) in kcal/mol.

PART 3: Comparative Analysis of Docking Results

The primary output of a docking simulation is the binding affinity, a negative value where a more negative number indicates a stronger, more favorable interaction.[25][26] The results for the top-ranked pose of 8-bromo-benzothiazepine against each target are summarized below.

Quantitative Data Summary
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Interaction Types
VEGFR2 Kinase 3BE2-8.9Cys919, Asp1046, Phe1047Hydrogen Bond, Hydrophobic, Halogen Bond
GABA-A Receptor 7PBD-7.5Tyr97, Phe99, Arg119Pi-Alkyl, Pi-Cation, van der Waals
α-Glucosidase 5ZCB-8.2Asp215, Arg442, His351Hydrogen Bond, Electrostatic
Interpretation of Results

The docking scores suggest that 8-bromo-benzothiazepine has a high predicted binding affinity for all three targets, with the strongest interaction predicted for the VEGFR2 kinase domain (-8.9 kcal/mol). This strong affinity is likely driven by a combination of interactions. For instance, the benzothiazepine core can form hydrophobic interactions within the ATP-binding pocket, while the bromo-substituent may engage in a favorable halogen bond with an electron-rich residue like an aspartate or glutamate.[5]

The interaction with α-Glucosidase is also predicted to be strong (-8.2 kcal/mol), potentially through hydrogen bonds with key catalytic residues in the active site. The predicted affinity for the GABA-A receptor is lower (-7.5 kcal/mol), suggesting that while binding may occur, it might be less potent compared to the other targets.

Binding Affinity Logic Diagram

G cluster_input cluster_output cluster_interpretation Ligand 8-Bromo-Benzothiazepine DockingScore Docking Score (Binding Affinity in kcal/mol) Ligand->DockingScore Protein Target Protein (e.g., VEGFR2) Protein->DockingScore BindingStrength Strength of Interaction DockingScore->BindingStrength Lower Score = Stronger Binding Activity Potential Biological Activity (e.g., Inhibition) BindingStrength->Activity Stronger Binding correlates with Higher Potency

Caption: Relationship between docking score and predicted biological activity.

PART 4: Field-Proven Insights and Limitations

Causality Behind Differential Binding: The variation in binding affinities across different targets is a direct consequence of the unique topology and physicochemical environment of each protein's active site. VEGFR2's ATP-binding pocket is a well-defined hydrophobic cleft with specific hydrogen bond donors and acceptors (like the Cys919 in the hinge region) that are highly complementary to inhibitor scaffolds.[5] In contrast, the binding site of the GABA-A receptor is larger and accommodates its endogenous ligand, GABA. The fit for a bulkier molecule like 8-bromo-benzothiazepine may be less optimal, resulting in a less favorable binding energy.

Trustworthiness and Next Steps: While molecular docking is a powerful hypothesis-generating tool, it is crucial to recognize its limitations.[27]

  • Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, which is a simplification of biological reality.

  • Scoring Functions: Scoring functions are approximations of the true binding free energy and may not always rank compounds with perfect accuracy.[28]

  • In Vitro Assays: Perform enzyme inhibition assays (for VEGFR2 and α-glucosidase) and radioligand binding assays (for the GABA-A receptor) to experimentally determine the binding affinity and functional activity of 8-bromo-benzothiazepine.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 8-bromo-benzothiazepine to understand how modifications to the scaffold affect binding and activity.

Conclusion

This comparative guide demonstrates the application of a robust and self-validating molecular docking protocol to investigate the potential interactions of 8-bromo-benzothiazepine with diverse biological targets. The in silico results predict that this compound is a promising scaffold with the potential for high-affinity binding to targets in oncology (VEGFR2) and metabolic disease (α-glucosidase). By integrating expertise in computational methodology with a clear understanding of its applications and limitations, molecular docking serves as an indispensable tool in the modern drug discovery pipeline, accelerating the journey from a virtual concept to a viable therapeutic candidate.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • feng, s. (2018). A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

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  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]

  • Rangaraju, A., & Rao, A. V. (2013). A REVIEW ON MOLECULAR DOCKING – Novel tool in drug design and analysis. Journal of Harmonized Research in Pharmacy, 2(4), 215-221. Retrieved from [Link]

  • Stack Exchange. (2021, April 15). How to compare structural results by superposition and compute RMSD to validate docking?. Retrieved from [Link]

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  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • RCSB PDB. (2021). 7KB8: Co-crystal structure of alpha glucosidase with compound 8. Retrieved from [Link]

  • BioTech Notes. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Kole, P. L., & Sakkiah, S. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 53(5), 1251-61. Retrieved from [Link]

  • Warren, G. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 50(24), 6076-6093. Retrieved from [Link]

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  • Al-Warhi, T., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Biomolecular Structure & Dynamics, 42(1), 1-17. Retrieved from [Link]

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Validation

A Comparative Guide to Elemental Analysis Standards for 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Designed for researchers, scientists, and drug development professionals, this document offers both theoretical benchmarks and practical, field-proven insights to ensure the accurate characterization of this complex heterocyclic compound. We will explore the primary combustion-based methods, compare alternative techniques for heteroatom analysis, and provide comprehensive experimental protocols.

The Critical Role of Elemental Analysis

In drug discovery and chemical synthesis, unequivocal structural confirmation and purity assessment are paramount. For a molecule like 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, which contains five different elements including a halogen (Bromine) and two other heteroatoms (Nitrogen and Sulfur), elemental analysis serves as a fundamental validation tool. It provides a quantitative measure of the mass fractions of each element, which is then compared against the theoretical values derived from its molecular formula. A close correlation (typically within ±0.4%) is a strong indicator of sample purity and correct empirical formula.

Theoretical Composition: The Analytical Benchmark

Before any analysis can be performed, a theoretical benchmark must be established. The structure of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one dictates its molecular formula and, consequently, its elemental composition.

  • Molecular Formula: C₉H₈BrNOS

  • Molecular Weight: 258.14 g/mol

Based on this, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )ContributionTheoretical Mass %
CarbonC12.0119 x 12.011 = 108.09941.87%
HydrogenH1.0088 x 1.008 = 8.0643.12%
BromineBr79.9041 x 79.904 = 79.90430.95%
NitrogenN14.0071 x 14.007 = 14.0075.43%
OxygenO15.9991 x 15.999 = 15.9996.20%
SulfurS32.061 x 32.06 = 32.0612.42%

Note: The sum of these percentages is 99.99%. Oxygen is typically determined by pyrolysis in a separate analysis or, less accurately, by difference.

Primary Standard: CHNS Combustion Analysis

The most widely adopted method for determining carbon, hydrogen, nitrogen, and sulfur content in organic compounds is high-temperature combustion analysis, often based on the Dumas method.[1][2] This technique provides rapid and precise results from a small sample size.[3][4]

The Causality of Experimental Choices

Modern elemental analyzers are highly automated systems that perform sample combustion, gas separation, and detection in a streamlined process.[5][6] The sample is combusted in an oxygen-rich environment at temperatures around 1000°C, converting the elements into simple gases: C to CO₂, H to H₂O, N to N₂, and S to SO₂.[5][7]

A critical consideration for 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is the presence of bromine. Halogens can form corrosive acids and interfere with detection. Therefore, elemental analyzers designed for such compounds incorporate specialized scrubbing reagents in the combustion tube, such as silver tungstate or silver vanadate, to effectively trap halogen species and prevent interference, ensuring the accuracy of the results.[8]

G start Select Element for Analysis C_H_N_S C, H, N, S start->C_H_N_S Br Bromine (Br) start->Br O Oxygen (O) start->O combustion Primary Method: Combustion Analysis C_H_N_S->combustion High Precision Standard Method icp Alternative: ICP-MS / ICP-OES Br->icp High Sensitivity Requires Digestion xrf Alternative: XRF Br->xrf Non-destructive Lower Sensitivity pyrolysis Primary Method: Pyrolysis O->pyrolysis Direct Measurement High Accuracy by_diff Secondary: By Difference O->by_diff Estimate Only Lower Accuracy

Diagram 2: Decision matrix for selecting an elemental analysis method.

The table below objectively compares the performance of various analytical techniques for the elements present in the target compound.

ElementAnalytical MethodPrincipleProsCons
C, H, N, S Combustion Analysis High-temperature oxidation of the sample followed by gas separation and TCD detection. [5]Fast, highly accurate, small sample size, well-established standard method. [2][3]Destructive analysis; requires specialized instrumentation.
Br, S ICP-MS / ICP-OES Sample is digested and aerosolized into a high-temperature plasma. The resulting ions (MS) or emitted photons (OES) are detected and quantified.Extremely high sensitivity (ppb level), can perform multi-element analysis.Destructive, requires complex and hazardous sample digestion, higher cost. [7]
Br X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing elements to emit characteristic secondary X-rays, which are detected.Non-destructive, rapid analysis, minimal sample preparation for solids.Lower sensitivity compared to ICP-MS, matrix effects can be significant.
O Pyrolysis The sample is heated to a high temperature in an inert atmosphere, converting oxygen into carbon monoxide (CO), which is then detected. [1]Direct and accurate measurement of oxygen content.Requires a separate analytical run from CHNS; destructive.
O By Difference Oxygen content is assumed to be 100% minus the sum of the percentages of all other elements.No additional analysis required.Least accurate method; accumulates the errors from all other elemental determinations.

Trustworthiness and Validation: The Role of Certified Reference Materials

Every protocol described must be a self-validating system. The cornerstone of this validation is the use of Certified Reference Materials (CRMs). CRMs are highly characterized materials with known concentrations and uncertainties for specific elements. They are used for both the initial calibration of the instrument and the ongoing verification of its performance.

For analyzing 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, it is advisable to use a CRM with a similar matrix if possible. While a specific CRM for this compound may not exist, various suppliers like NIST, Sigma-Aldrich, and Chem Service provide a range of organic CRMs, including some halogenated compounds, that can be used to validate the method's performance. [9][10][11]For instance, NIST offers an SRM for mercury in brominated activated carbon, demonstrating the availability of certified halogenated matrices. [10]

Conclusion

The elemental analysis of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a multi-faceted process that provides crucial data for identity and purity confirmation. The primary standard for C, H, N, and S is unequivocally combustion analysis, provided the instrumentation is properly equipped with halogen scrubbers. For a complete and authoritative characterization, this should be complemented by a direct determination of oxygen via pyrolysis and a sensitive technique like ICP-MS for bromine quantification. By employing the appropriate methodologies, adhering to rigorous protocols, and ensuring validation with certified reference materials, researchers can generate highly reliable and defensible elemental composition data.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
  • Qualit
  • Standard Reference Material® 2448 Mercury in Brominated Activ
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  • Wise, S. A., et al. (2006). Standard Reference Materials (SRMs) for Determination of Organic Contaminants in Environmental Samples. Analytical and Bioanalytical Chemistry, 386(4), 1153-90.
  • CPAChem Products - Organic CRM. CPAchem.
  • CHN(O)S Elemental Analysis. Measurlabs.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • CHNS Elemental Analysers. Royal Society of Chemistry.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica.
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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Executive Summary 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a specialized halogenated heterocyclic intermediate, primarily utilized in the synthesis of calcium channel blockers and other pharmacophores. As a be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a specialized halogenated heterocyclic intermediate, primarily utilized in the synthesis of calcium channel blockers and other pharmacophores. As a benzothiazepine derivative, it presents specific handling challenges related to potential biological activity and physical stability.

This guide provides a self-validating safety protocol for researchers. It moves beyond generic advice, offering a risk-based approach that accounts for the compound's likely status as a skin/eye irritant and its potential for acute toxicity upon ingestion or inhalation.[1][2] Treat this substance as a potent bioactive intermediate until specific toxicological data proves otherwise.

Part 1: Hazard Assessment & Risk Profiling

Chemical Logic & Toxicology

The presence of the 1,5-benzothiazepine core suggests potential modulation of ion channels (specifically L-type calcium channels), which dictates a strict "No-Contact" policy. The 8-bromo substituent increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

  • Primary Hazards: Acute toxicity (Oral/Inhalation), Skin/Eye Irritation (Category 2/2A), Specific Target Organ Toxicity (Respiratory Irritation).

  • Physical Hazards: Combustible solid. Fine dusts may form explosive mixtures in air.[3]

  • Stability: Likely sensitive to light and moisture due to the lactam and thioether functionalities.

Critical Control Points[2]
  • Dust Generation: The primary vector for exposure. Handling must occur in controlled airflow environments.

  • Cross-Contamination: High potency potential requires dedicated equipment or validated cleaning protocols.

  • Decomposition: Avoid strong oxidizing agents which can react with the sulfur atom, releasing toxic sulfur oxides (SOx) and hydrogen bromide (HBr).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Gram-Scale laboratory handling. For Kilogram-scale (Pilot Plant), upgrade respiratory protection to PAPR.

Protection ZoneEquipment StandardTechnical Rationale
Respiratory N95 (Minimum) or P100 Half-Face Respirator Solid/Dust Hazard: Standard surgical masks offer zero protection against fine particulate chemical intermediates. Use P100 if handling outside a fume hood (not recommended).
Ocular Chemical Splash Goggles (ANSI Z87.1+)Corrosive Potential: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Dermal (Hands) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Permeation Resistance: Benzothiazepines are organic solids. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Dermal (Body) Tyvek® Lab Coat (Disposable) with wrist cuffsParticulate Barrier: Cotton lab coats trap dust in fibers, creating a secondary exposure source. Tyvek sheds particles and is impermeable to dusts.
Footwear Closed-toe, non-perforated shoes + Shoe CoversMigration Control: Prevents tracking of chemical residues out of the synthesis suite.

Part 3: Operational Handling Protocol

Phase 1: Reception & Storage

Objective: Maintain chemical integrity and prevent degradation products (which may be more toxic).

  • Inspection: Upon receipt, inspect the container for seal integrity under a fume hood.

  • Storage: Store in a cool (2-8°C), dry place , protected from light.

  • Atmosphere: Ideally, store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the sulfur moiety.

Phase 2: Weighing & Transfer (The High-Risk Step)

Objective: Eliminate dust generation.[4]

  • Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Static charge can cause the powder to "jump," leading to area contamination.

  • Technique:

    • Place a tack mat at the hood sash.

    • Pre-weigh the solvent in the reaction vessel if possible.

    • Add the solid directly to the solvent to immediately suppress dust (Wet Transfer Method).

    • Do not dump the powder; slide it gently from the weighing boat.

Phase 3: Reaction & Quenching

Objective: Control exothermic potential and byproduct release.

  • Inertion: Purge the reaction vessel with Nitrogen/Argon before heating.

  • Temperature Control: If using strong bases (e.g., NaH, LiHMDS) for alkylation at the N-position, ensure the reaction is cooled (0°C or -78°C) to prevent runaway exotherms.

  • Venting: Ensure the condenser is vented to a scrubber or trap if reagents like thionyl chloride or brominating agents are used downstream, as they will release acidic gases (HBr, HCl).

Part 4: Emergency Response & Decontamination

Biological Exposure Pathways
  • Inhalation: Remove victim to fresh air immediately.[4][5] If breathing is difficult, oxygen should be administered by trained personnel. Mechanism: Potential blockade of calcium channels leading to bradycardia or hypotension.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol , as it may enhance transdermal absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4][5][6] Consult an ophthalmologist.

Spill Management (Solid)

Rule: Never dry sweep. Dry sweeping aerosolizes the hazard.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don full PPE (including P100 respirator).

  • Containment: Cover the spill with a wet paper towel (dampened with water or PEG-400) to immobilize dust.

  • Cleanup: Scoop the wet material into a wide-mouth hazardous waste jar.

  • Decon: Wipe the surface with a dilute surfactant solution (1% Alconox) followed by water.

Part 5: Waste Disposal Strategy

Regulatory Status: This compound is likely not a listed RCRA hazardous waste (P or U list) but must be treated as a "Characteristic" waste due to toxicity.

Waste StreamDisposal MethodSegregation Code
Solid Waste (Spill debris, gloves)High-Temperature Incineration Solid - Toxic
Liquid Mother Liquor (Solvents)Fuel Blending / Incineration Organic - Halogenated
Aqueous Washings Wastewater Treatment (check local limits) Aqueous - Toxic

Disposal Directive: Label all waste containers clearly with "Contains Halogenated Benzothiazepine Derivative." Do not mix with oxidizers (e.g., Nitric Acid waste).

Part 6: Visualized Workflow

Operational Logic Flow

The following diagram illustrates the critical decision points during the handling process to ensure containment.

HandlingProtocol Start Start: Chemical Retrieval CheckPPE Verify PPE: Nitrile Gloves x2, Goggles, Lab Coat Start->CheckPPE StateCheck Is Material Solid/Powder? CheckPPE->StateCheck Hood Move to Fume Hood StateCheck->Hood Yes (High Dust Risk) StateCheck->Hood No (Liquid) Weighing Weighing Protocol: Use Anti-Static Gun Wet Transfer Method Hood->Weighing Spill Spill Event? Weighing->Spill Cleanup Wet Wipe Method (No Dry Sweeping) Spill->Cleanup Yes Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Spill->Reaction No Disposal Disposal: Segregate Halogenated Waste Cleanup->Disposal Reaction->Disposal

Figure 1: Decision-matrix for safe handling of 8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, emphasizing dust control and spill response.

References

  • PubChem. (n.d.). 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, monohydrochloride.[7] National Library of Medicine. Retrieved from [Link]

  • Inoue, H., et al. (1991).[8] Synthesis of halogen-substituted 1,5-benzothiazepine derivatives and their vasodilating and hypotensive activities. Journal of Medicinal Chemistry. Retrieved from [Link]

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